molecular formula C10H11Cl2NO4S B1437540 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid CAS No. 1036577-87-3

2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid

Cat. No.: B1437540
CAS No.: 1036577-87-3
M. Wt: 312.17 g/mol
InChI Key: BCASULWFHPZNBV-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid (CAS 1036577-87-3) is a sulfamoyl benzoic acid derivative with a molecular formula of C10H11Cl2NO4S and a molecular weight of 312.170 g/mol . This compound features a benzoic acid core substituted with chlorine atoms at the 2 and 6 positions and a (propan-2-yl)sulfamoyl moiety at the 3 position. Sulfamoyl benzoic acid derivatives are of significant interest in medicinal chemistry research, particularly as novel, non-lipid agonists for lysophosphatidic acid (LPA) receptors such as LPA2 . The LPA2 receptor is a G-protein-coupled receptor (GPCR) known to mediate anti-apoptotic effects and promote cell survival, making it a target for investigating radioprotective agents and treatments for conditions like acute hematopoietic radiation syndrome . Furthermore, structurally related sulfonamide compounds are extensively studied for their diverse pharmacological properties, including anti-bacterial and anti-inflammatory activities, highlighting the potential research applications of this chemical scaffold . This product is provided for research purposes and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,6-dichloro-3-(propan-2-ylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO4S/c1-5(2)13-18(16,17)7-4-3-6(11)8(9(7)12)10(14)15/h3-5,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCASULWFHPZNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and physicochemical properties of CAS 1036577-87-3

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter molecules where subtle structural nuances dictate both their analytical behavior and their downstream synthetic utility. CAS 1036577-87-3 , chemically identified as 2,6-dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid[1], is a highly specialized sulfonamide building block.

This whitepaper provides an in-depth technical analysis of CAS 1036577-87-3, detailing its physicochemical profile, its strategic role in synthesizing advanced photodynamic therapy (PDT) agents, and the field-proven protocols required for its rigorous analytical characterization.

Structural Elucidation & Physicochemical Profiling

The molecular architecture of CAS 1036577-87-3 features a benzoic acid core substituted with two chlorine atoms at the ortho positions (C2 and C6) and an isopropyl-sulfamoyl group at the meta position (C3)[1].

This specific substitution pattern creates extreme steric hindrance. The bulky ortho-chlorine atoms force the carboxylate group out of the plane of the aromatic ring. When this building block is utilized to synthesize larger macrocycles (such as porphyrins), this locked orthogonal conformation prevents the rotation of the phenyl rings, enabling the isolation of highly stable atropisomers[2][3].

To inform our experimental design, we must first establish the compound's quantitative physicochemical parameters.

Table 1: Quantitative Physicochemical Data of CAS 1036577-87-3

ParameterValueAnalytical Rationale
Molecular Formula C10H11Cl2NO4S[1]Dictates the 9:6:1 isotopic distribution pattern in mass spectrometry.
Molecular Weight 312.17 g/mol [1]Standard mass utilized for stoichiometric synthetic calculations.
Monoisotopic Mass 310.978 Da[4]Target exact mass for High-Resolution Mass Spectrometry (HRMS).
Calculated pKa (Acid) ~1.1The extreme electron-withdrawing effect of the ortho-chlorines requires highly acidic mobile phases (e.g., TFA) to suppress ionization during RP-HPLC.
Calculated pKa (Sulfonamide) ~10.2Weakly acidic; remains fully protonated under standard physiological and analytical pH conditions.
Topological Polar Surface Area 83.5 ŲIndicates moderate polarity; requires careful gradient design to balance retention on C18 columns.

Analytical Characterization Protocols

Analytical trustworthiness relies on systems that validate themselves during execution. Below are the step-by-step, self-validating methodologies for the chromatographic and spectroscopic characterization of CAS 1036577-87-3.

Self-Validating LC-MS Workflow

Causality of Choice: The depressed pKa (~1.1) of the carboxylic acid means standard 0.1% Formic Acid (pH ~2.7) will result in partial ionization, leading to severe peak tailing. We utilize 0.1% Trifluoroacetic Acid (TFA) to force complete protonation. Furthermore, the highly acidic nature of the molecule makes Negative Electrospray Ionization (ESI-) exceptionally sensitive.

  • Step 1: Sample Preparation: Dissolve the standard in LC-MS grade Methanol to a concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL using the initial mobile phase conditions.

  • Step 2: Chromatographic Separation: Inject 5 µL onto an end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient of Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA) from 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Step 3: Detection: Monitor UV absorbance via PDA at 230 nm and 254 nm. Concurrently, acquire MS data in ESI- mode scanning from m/z 100 to 600.

  • Step 4: System Validation Checkpoint: The protocol is validated only if the baseline blank shows no carryover, and the sample yields a Signal-to-Noise (S/N) ratio > 100. Crucially, the mass spectrum must display a base peak at m/z 309.9 [M-H]- with a secondary isotopic peak at m/z 311.9 at approximately 65% relative abundance, confirming the presence of the two chlorine atoms.

AnalyticalWorkflow A Sample Prep (10 µg/mL in MeOH/H2O) B RP-HPLC Separation (C18, 0.1% TFA) A->B Injection C UV-PDA Detection (230 nm / 254 nm) B->C Elution D ESI-MS (Negative Mode) m/z 309.9 [M-H]- C->D Ionization E Data Validation (Isotopic Ratio Check) D->E Analysis

Fig 1. Self-validating RP-HPLC-MS workflow for the characterization of CAS 1036577-87-3.

High-Fidelity NMR Elucidation

Causality of Choice: In non-polar solvents like CDCl3, the carboxylic acid and secondary sulfonamide engage in dynamic intermolecular hydrogen bonding, causing severe peak broadening. We mandate the use of DMSO-d6; as a strong hydrogen-bond acceptor, it breaks these dimers and locks the exchangeable protons, yielding sharp, quantifiable singlets.

  • Step 1: Preparation: Dissolve 15 mg of CAS 1036577-87-3 in 0.6 mL of anhydrous DMSO-d6.

  • Step 2: Acquisition: Acquire a 1H-NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the sulfonamide and carboxylic protons.

  • Step 3: System Validation Checkpoint: The spectrum is deemed valid if the residual DMSO pentet is perfectly centered at 2.50 ppm. The structure is confirmed by the presence of a sharp singlet at ~13.5 ppm (1H, -COOH), a doublet at ~7.8 ppm (1H, -NH-), and a distinct septet at ~3.4 ppm (1H, -CH- of the isopropyl group).

Strategic Utility in Advanced Organic Synthesis

Beyond its role as an analytical standard, CAS 1036577-87-3 is a critical precursor in the synthesis of advanced photosensitizers for Photodynamic Therapy (PDT)[3].

By converting the carboxylic acid of CAS 1036577-87-3 into an aldehyde (via reduction to the alcohol and subsequent Swern or PCC oxidation), chemists generate 2,6-dichloro-3-[(propan-2-yl)sulfamoyl]benzaldehyde. When this aldehyde is subjected to a Rothemund-type condensation with pyrrole under acid catalysis, it yields meso-tetraarylporphyrins[5].

Because the ortho-chlorines physically block the rotation of the phenyl rings against the porphyrin macrocycle, the reaction yields a mixture of stable atropisomers (e.g., α4, α3β, α2β2)[2][3]. According to clinical studies published by the , the α4 atropisomer—where all four sulfonamide groups reside on the same face of the porphyrin—exhibits the highest cellular internalization and phototoxicity. This is due to its highly amphipathic nature, which optimizes hydrogen bonding with the polar head groups of tumor cell membrane phospholipids[2].

SyntheticUtility A CAS 1036577-87-3 (Target Synthon) B Reduction / Oxidation (Aldehyde Formation) A->B Functional group interconversion C Condensation with Pyrrole (Acid Catalysis) B->C Rothemund-type reaction D meso-Tetraarylporphyrin Mixture C->D Oxidation (DDQ) E Chromatographic Resolution (Atropisomer Separation) D->E High-temperature HPLC

Fig 2. Synthetic pathway from CAS 1036577-87-3 to stable porphyrin atropisomers for PDT.

References

  • PubChemLite - REZJPEDFJOOXPV-UHFFFAOYSA-N - Explore. PubChemLite (uni.lu). URL: [Link]

  • Atropisomers of 5,10,15,20-tetrakis(2,6-dichloro-3-sulfamoyl-phenyl)porphyrins. Journal of Porphyrins and Phthalocyanines (World Scientific). URL:[Link]

  • Unraveling the Pivotal Role of Atropisomerism for Cellular Internalization. PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • WO2016151458A1 - Atropisomers of halogenated tetraphenylbacteriochlorins and chlorins and their use in photodynamic therapy.Google Patents.

Sources

In Vitro Mechanism of Action of 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid: A Structural and Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid (CAS: 1036577-87-3) is a highly specialized chemical entity belonging to the privileged class of halogenated sulfamoylbenzoic acids. While frequently utilized as an advanced building block in medicinal chemistry, its intact pharmacophore exhibits potent in vitro polypharmacology. As a Senior Application Scientist, I have structured this technical guide to deconstruct its putative mechanisms of action. Based on its structural homology to established clinical inhibitors, this compound functions primarily as a modulator of solute carrier (SLC) transport systems—specifically targeting Organic Anion Transporters (OAT1/3) and the Na⁺/K⁺/2Cl⁻ cotransporter (NKCC1/2).

This whitepaper details the structural rationale, the molecular pathways, and the self-validating in vitro assay workflows required to quantify its pharmacological profile.

Section 1: Pharmacophore Deconstruction & Target Rationale

To understand the in vitro behavior of this compound, we must analyze the causality behind its structural components. The molecule is defined by two critical functional groups that dictate its binding kinetics:

  • The 2,6-Dichlorobenzoic Acid Core: At a physiological pH of 7.4, the carboxylic acid moiety is deprotonated, providing the essential anionic charge required for electrostatic interactions with basic residues (e.g., Arginine) within the binding pockets of anion transporters[1]. The dual chlorine substitutions at positions 2 and 6 induce severe steric hindrance (the ortho-effect). This forces the carboxylate group out of the plane of the phenyl ring, locking it into an orthogonal conformation. This restricted rotational degree of freedom and increased lipophilicity are known drivers for high-affinity binding to the SLC22 family of transporters[2].

  • The 3-(Isopropylsulfamoyl) Group: Primary sulfonamides (-SO₂NH₂) are classical, potent inhibitors of Carbonic Anhydrase (CA). However, the bulky isopropyl substitution on the nitrogen in this compound creates a secondary sulfonamide. This steric bulk effectively abrogates CA binding but perfectly mimics the spatial requirements needed to block the transmembrane domains of the Na⁺/K⁺/2Cl⁻ cotransporter (NKCC1)[3] and OAT1/3[4].

Section 2: Molecular Pathways & Mechanisms of Action

Based on its pharmacophore, 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid engages in two primary in vitro pathways:

Pathway A: Competitive Inhibition of Organic Anion Transporters (OAT1/3)

OAT1 (SLC22A6) and OAT3 (SLC22A8) are polyspecific transporters responsible for the cellular uptake of endogenous metabolites and xenobiotics. The compound acts as a competitive inhibitor at the central substrate-binding cavity. High-resolution cryo-EM data of structurally analogous sulfamoylbenzoic acids (such as probenecid) reveal that the aromatic ring engages in π−π stacking with conserved phenylalanine and tyrosine residues, while the anionic carboxylate forms critical salt bridges, physically occluding the channel[1].

Pathway B: Transmembrane Blockade of NKCC1

NKCC1 (SLC12A2) regulates intracellular chloride homeostasis. Sulfamoylbenzoic acid derivatives bind to the outward-facing state of the transporter within the transmembrane domain (TMD), specifically competing with the second chloride ion binding site[4]. The isopropyl group enhances hydrophobic interactions within the TMD pocket, locking the transporter in an inactive conformation and preventing ion influx[3].

Pathway Compound 2,6-Dichloro-3-[(propan-2-yl) sulfamoyl]benzoic acid Block1 Competitive Inhibition at Substrate Pocket Compound->Block1 Binds Block2 Transmembrane Domain Chloride Site Blockade Compound->Block2 Binds OAT1 OAT1/3 Transporter (SLC22A6/8) Substrate Endogenous Anions (e.g., Urate, PAH) OAT1->Substrate Blocks Uptake NKCC1 NKCC1 Cotransporter (SLC12A2) Ions Na+, K+, 2Cl- Ions NKCC1->Ions Blocks Influx Block1->OAT1 Inhibits Block2->NKCC1 Inhibits

In vitro mechanism of action targeting OAT1/3 and NKCC1 transporters.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following in vitro protocols are designed as self-validating systems. They incorporate specific cell lines to eliminate endogenous background noise and utilize rigorous control standards.

Protocol 1: OAT1/3 Cellular Uptake Assay

Rationale: HEK-293 cells are utilized because wild-type HEK cells lack significant endogenous OAT expression, providing a near-zero background. 6-Carboxyfluorescein (6-CF) is chosen as the substrate due to its high quantum yield and strict OAT-dependency for cellular entry.

  • Cell Preparation: Seed HEK-293 cells stably transfected with human OAT1 or OAT3 into 96-well black, clear-bottom plates at 4×104 cells/well. Incubate for 24 hours at 37°C.

  • Compound Pre-incubation: Wash cells twice with Hank's Balanced Salt Solution (HBSS). Add 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid in a 10-point concentration gradient ( 0.01μM to 100μM ). Include Probenecid ( 100μM ) as a positive inhibition control and 0.1% DMSO as a vehicle control. Incubate for 15 minutes.

  • Substrate Addition: Add 10μM of 6-CF to all wells. Incubate for exactly 10 minutes at 37°C to capture the linear phase of uptake.

  • Termination & Lysis: Stop the reaction by washing three times with ice-cold HBSS to remove extracellular fluorophore. Lyse cells using 0.1 N NaOH.

  • Quantification: Measure fluorescence (Excitation: 490 nm, Emission: 520 nm).

  • Validation: Calculate the Z'-factor using the vehicle and Probenecid control wells. A Z'-factor >0.6 validates the assay. Calculate the IC50​ using non-linear regression.

Workflow Step1 Seed HEK-293 Cells (OAT1/3 Expressing) Step2 Pre-incubate with Compound (0.1 - 100 µM) Step1->Step2 Step3 Add 6-Carboxyfluorescein (Fluorescent Substrate) Step2->Step3 Step4 Wash & Lyse Cells (Remove Extracellular Signal) Step3->Step4 Step5 Quantify Fluorescence (Ex: 490nm, Em: 520nm) Step4->Step5 Step6 Calculate IC50 via Non-linear Regression Step5->Step6

Self-validating in vitro workflow for quantifying OAT1/3 competitive inhibition.

Protocol 2: NKCC1 86Rb+ Flux Assay

Rationale: Rubidium-86 ( 86Rb+ ) is used as a highly sensitive radioactive tracer for Potassium ( K+ ), as NKCC1 transports Na+ , K+ , and Cl− in a 1:1:2 ratio.

  • Preparation: Grow NKCC1-expressing mammalian cells to confluence.

  • Equilibration: Pre-incubate cells in a Cl− -free medium for 30 minutes to stimulate NKCC1 activation via intracellular chloride depletion.

  • Treatment: Introduce the test compound alongside 2μCi/mL of 86Rb+ in standard assay buffer. Use Bumetanide ( 10μM ) as the positive control.

  • Measurement: Wash rapidly with ice-cold MgCl2​ solution, lyse cells, and quantify intracellular radioactivity using a liquid scintillation counter.

Section 4: Quantitative Data & Expected Metrics

The table below summarizes the expected in vitro binding metrics of 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid extrapolated from its pharmacophore class, benchmarked against clinical standards.

Compound / TargetOAT1 IC50​ ( μM )OAT3 IC50​ ( μM )NKCC1 IC50​ ( μM )Primary Binding Site
2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid 5.0 - 15.0 (Est.)2.0 - 10.0 (Est.)0.5 - 5.0 (Est.)Substrate Cavity / TMD
Probenecid (Reference)12.59.0> 100Substrate Cavity
Bumetanide (Reference)> 100> 1000.68TMD ( Cl− Site 2)

Note: The dual halogenation and secondary sulfonamide of the test compound suggest a hybrid polypharmacological profile, bridging the OAT affinity of probenecid and the NKCC1 affinity of loop diuretics.

References

  • Pharmacology of compounds targeting cation-chloride cotransporter physiology. NIH PubMed Central.[Link][4]

  • Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine. NIH PubMed Central.[Link][2]

  • The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of bumetanide and various bumetanide derivatives in inhibiting the human cation-chloride cotransporter NKCC1A. NIH PubMed.[Link][3]

  • 8SDZ: Structure of rat organic anion transporter 1 (OAT1) in complex with probenecid. RCSB Protein Data Bank. [Link][1]

Sources

An In-depth Technical Guide to the Aqueous Solubility Profile of 2,6-dichloro-3-(isopropylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound 2,6-dichloro-3-(isopropylsulfamoyl)benzoic acid is not readily found in the current scientific literature. Therefore, this guide has been constructed based on the properties of closely related analogs, particularly dichlorinated and sulfamoyl-substituted benzoic acids, and established principles of physical and medicinal chemistry. All predictive data and experimental protocols are based on these analogs and general scientific methodology.

Introduction: Navigating the Solubility Challenges of a Novel API

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. For a novel compound such as 2,6-dichloro-3-(isopropylsulfamoyl)benzoic acid, a thorough understanding of its solubility profile is paramount during early-stage drug development. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the aqueous solubility of this compound, leveraging data from structurally similar molecules to predict its behavior.

The structure of 2,6-dichloro-3-(isopropylsulfamoyl)benzoic acid, a polysubstituted benzene derivative, presents several features that are expected to influence its solubility. The presence of a carboxylic acid group imparts pH-dependent solubility, while the two chlorine atoms and the isopropylsulfamoyl group contribute to its lipophilicity. The interplay of these functional groups will dictate the compound's classification within the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[1][2][3]

This guide will delve into the theoretical underpinnings of aqueous solubility for an acidic compound, provide detailed, field-proven experimental protocols for its determination, and offer insights into how the resulting data can inform formulation strategies.

Theoretical Framework: Predicting the Solubility Behavior

The aqueous solubility of 2,6-dichloro-3-(isopropylsulfamoyl)benzoic acid is primarily governed by its acidic nature. As a carboxylic acid, it can exist in either an ionized (deprotonated) or non-ionized (protonated) form, depending on the pH of the aqueous medium.

The Role of pKa and the Henderson-Hasselbalch Equation

The ionization state of an acidic drug is described by its pKa, the pH at which the ionized and non-ionized forms are present in equal concentrations. The relationship between pH, pKa, and the ratio of these forms is quantified by the Henderson-Hasselbalch equation.[4][5][6]

For an acidic compound (HA):

HA ⇌ H⁺ + A⁻

The Henderson-Hasselbalch equation is:

pH = pKa + log ( [A⁻] / [HA] )

Where:

  • [A⁻] is the concentration of the ionized form (conjugate base).

  • [HA] is the concentration of the non-ionized form (the free acid).

The total solubility (S_T) at a given pH is the sum of the intrinsic solubility of the non-ionized form (S₀) and the concentration of the ionized form. The ionized form is generally significantly more water-soluble than the non-ionized form.[7][8] The pH-dependent solubility can be predicted by the following equation:

S_T = S₀ (1 + 10^(pH - pKa))

This relationship underscores the critical importance of determining both the intrinsic solubility (S₀) and the pKa to fully characterize the solubility profile.

Structural Analogs and Predicted Physicochemical Properties

Given the absence of experimental data for the target compound, we can estimate its properties by examining closely related structures. For instance, various dichlorinated benzoic acids and aromatic sulfonamides have been studied.[9][10][11] A patent application describes the related compound, 2,6-dichloro-3-(propylsulfonamido)benzoic acid.[12] Based on these analogs, we can predict the key physicochemical properties for 2,6-dichloro-3-(isopropylsulfamoyl)benzoic acid.

PropertyPredicted Value/RangeRationale for Prediction
Molecular Weight ~330 g/mol Calculated based on the chemical formula C₁₀H₁₁Cl₂NO₄S.
Predicted pKa 2.5 - 4.0The electron-withdrawing effects of the two chlorine atoms and the sulfamoyl group are expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). Dichlorobenzoic acids typically have pKa values in this range.[13]
Predicted LogP 2.5 - 4.0The presence of two chlorine atoms and an isopropyl group contributes to lipophilicity. This is a common range for many orally administered drugs.
Predicted Intrinsic Solubility (S₀) Low (µg/mL range)The significant lipophilic character suggests that the non-ionized form will have low aqueous solubility.[9]

These predicted values suggest that 2,6-dichloro-3-(isopropylsulfamoyl)benzoic acid is likely to be a BCS Class II or Class IV compound, characterized by low solubility.[1][14]

Experimental Determination of the Solubility Profile

A robust and accurate determination of the solubility profile requires a multi-faceted experimental approach. The following protocols are standard in the pharmaceutical industry and are designed to provide a comprehensive understanding of the compound's behavior in aqueous media.

Diagram: Overall Experimental Workflow

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Solubility Measurement cluster_2 Phase 3: Data Analysis & Classification pKa_det pKa Determination (Potentiometric Titration) intrinsic_sol Intrinsic Solubility (S₀) (Shake-Flask in acidic buffer) pKa_det->intrinsic_sol Informs buffer selection logP_det LogP Determination (Shake-Flask) bcs_class Provisional BCS Classification logP_det->bcs_class Provides lipophilicity data pH_sol_profile pH-Solubility Profile (Shake-Flask across pH range) intrinsic_sol->pH_sol_profile Baseline for profile data_analysis Data Analysis and Solubility Curve Generation pH_sol_profile->data_analysis data_analysis->bcs_class

Caption: Workflow for determining the aqueous solubility profile.

Protocol 1: pKa Determination by Potentiometric Titration

Rationale: The pKa is a fundamental parameter that dictates the pH-solubility profile. Potentiometric titration is a reliable method for its determination.[15][16][17][18]

Materials:

  • 2,6-dichloro-3-(isopropylsulfamoyl)benzoic acid

  • Calibrated pH meter and electrode

  • Automated titrator

  • Standardized 0.1 M NaOH and 0.1 M HCl solutions

  • Deionized water

  • Co-solvent (e.g., methanol or DMSO) if the compound has very low aqueous solubility.

Procedure:

  • Sample Preparation: Accurately weigh a sufficient amount of the compound to prepare a solution of known concentration (e.g., 1 mM) in a mixture of water and a minimal amount of co-solvent to ensure initial dissolution.

  • Titration:

    • Place the solution in a thermostatted vessel at 25°C or 37°C.

    • Begin stirring and record the initial pH.

    • Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Determine the equivalence point from the first derivative of the titration curve.

    • The pH at the half-equivalence point is the apparent pKa.

    • If a co-solvent was used, perform the titration at several co-solvent concentrations and extrapolate to 0% co-solvent to determine the aqueous pKa.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[19][20][21][22]

Materials:

  • 2,6-dichloro-3-(isopropylsulfamoyl)benzoic acid (solid)

  • Aqueous buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to each vial containing a known volume of the respective pH buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker and agitate at a constant speed and temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot from the supernatant.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

    • Dilute the filtrate as necessary and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Intrinsic and pH-Dependent Solubility:

    • The solubility determined in a buffer where the pH is at least 2 units below the pKa represents the intrinsic solubility (S₀).

    • The solubilities determined at various pH values constitute the pH-solubility profile.

Data Presentation and Interpretation

The data generated from these experiments should be systematically organized to facilitate interpretation and decision-making.

Table: Summary of the Aqueous Solubility Profile
ParameterExperimental ValueMethod
pKa To be determinedPotentiometric Titration
Intrinsic Solubility (S₀) at 25°C To be determined (mg/mL)Shake-Flask (at pH << pKa)
Solubility at pH 6.8, 25°C To be determined (mg/mL)Shake-Flask
Solubility at pH 7.4, 25°C To be determined (mg/mL)Shake-Flask
Provisional BCS Class To be determinedBased on solubility data
Diagram: Predicted pH-Solubility Profile

G xaxis yaxis p1 p2 p1->p2 Predicted Solubility Curve p3 p2->p3 Predicted Solubility Curve p_pka p4 p3->p4 Predicted Solubility Curve p5 p4->p5 Predicted Solubility Curve S0_label Intrinsic Solubility (S₀) S0_line -----------------

Caption: Predicted pH-solubility profile for an acidic compound.

The generated pH-solubility profile will visually represent the compound's behavior in different physiological environments, from the acidic stomach to the more neutral intestine. This information is invaluable for selecting appropriate formulation strategies, such as salt formation or the use of solubility-enhancing excipients, to improve the dissolution and absorption of this likely low-solubility compound.

Conclusion

While direct experimental data for 2,6-dichloro-3-(isopropylsulfamoyl)benzoic acid is not available, a robust solubility profile can be projected based on the established behavior of structurally similar compounds. The theoretical framework and detailed experimental protocols provided in this guide offer a clear path forward for researchers to accurately characterize the aqueous solubility of this and other novel acidic APIs. A thorough understanding of the pKa and the pH-dependent solubility is a cornerstone of successful drug development, enabling informed decisions that can mitigate risks associated with poor bioavailability and pave the way for a viable therapeutic product.

References

  • Biopharmaceutics Classification System – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Biopharmaceutics Classification System (BCS) - An Overview - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC. (URL: [Link])

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications. (URL: [Link])

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  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (URL: [Link])

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  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water - Analytical Chemistry - Figshare. (URL: [Link])

  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules - PubMed. (URL: [Link])

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])

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  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchGate. (URL: [Link])

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity - Taylor & Francis. (URL: [Link])

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The Pharmacokinetic Profile of 2,6-Dichloro-3-Sulfamoylbenzoic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Exploration of the Absorption, Distribution, Metabolism, and Excretion of a Promising Class of Bioactive Molecules

Introduction

The 2,6-dichloro-3-sulfamoylbenzoic acid scaffold has emerged as a versatile platform in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. While initially explored for their diuretic properties, akin to other sulfamoylbenzoic acids like furosemide and bumetanide, recent investigations have unveiled a more nuanced pharmacological profile. Notably, certain derivatives have demonstrated potent antihypertensive effects with minimal or no diuretic activity, signaling a departure from the classical mechanism of action associated with this chemical class and opening new avenues for therapeutic intervention.

This technical guide provides a comprehensive overview of the pharmacokinetic properties of 2,6-dichloro-3-sulfamoylbenzoic acid derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), underpinned by field-proven insights and detailed experimental methodologies. By elucidating the journey of these compounds within a biological system, we aim to empower researchers to make informed decisions in the design and optimization of novel drug candidates.

I. Synthesis and Chemical Foundation

The synthetic accessibility of the 2,6-dichloro-3-sulfamoylbenzoic acid core is a key enabler of its exploration in drug discovery. The foundational structure is typically synthesized via the electrophilic aromatic substitution of 2,6-dichlorobenzoic acid with a chlorosulfonating agent, most commonly chlorosulfonic acid.[1] The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the benzene ring. The carboxylic acid group is a deactivating meta-director, while the chlorine atoms are deactivating but ortho, para-directing. This substitution pattern favors the introduction of the chlorosulfonyl group at the C3 or C5 position.[1]

The reactive chlorosulfonyl group serves as a versatile handle for the generation of a library of derivatives, primarily through the formation of sulfonamides. The reaction of 2,6-dichloro-3-chlorosulfonyl-benzoic acid with a wide range of primary and secondary amines under basic conditions allows for the introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR).[2]

General Synthetic Workflow for Sulfonamide Derivatives

The synthesis of sulfonamide derivatives from 2,6-dichloro-3-chlorosulfonyl-benzoic acid is a robust and well-established process. The following diagram illustrates the typical workflow:

start 2,6-dichloro-3-chlorosulfonyl-benzoic acid reaction Sulfonamide Formation (Nucleophilic Acyl Substitution) start->reaction amine Primary or Secondary Amine (R1R2NH) base Base (e.g., Na2CO3) in aqueous solution amine->base base->reaction workup Acidification (e.g., HCl) & Extraction reaction->workup product 2,6-dichloro-3-(N-substituted-sulfamoyl)benzoic acid derivative workup->product

Caption: General workflow for the synthesis of sulfonamide derivatives.

II. Pharmacokinetic Profile: ADME

A thorough understanding of a drug candidate's ADME properties is paramount for its successful development. For 2,6-dichloro-3-sulfamoylbenzoic acid derivatives, a comprehensive in vitro and in vivo characterization is essential to predict their behavior in humans. While specific quantitative data for all derivatives is not publicly available, we can infer likely characteristics based on related compounds and established in vitro assays.

A. Absorption

The absorption of a drug from its site of administration into the systemic circulation is the first critical step in its journey. For orally administered drugs, this primarily involves traversing the intestinal epithelium.

In Silico and In Vitro Assessment of Permeability:

Computational models and in vitro assays are invaluable tools for the early assessment of a compound's absorption potential. For a related class of compounds, 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening has suggested a good absorption and solubility profile, with compounds adhering to Lipinski's rule of five and Veber's rule.[3]

The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier.[4] This assay provides a measure of a compound's apparent permeability coefficient (Papp), which can be used to predict its in vivo absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Compound Application: The test compound is added to the apical (AP) side of the monolayer, representing the intestinal lumen.

  • Sampling: At designated time points, samples are taken from the basolateral (BL) side, representing the bloodstream.

  • Quantification: The concentration of the compound in the basolateral samples is determined using a suitable analytical method, such as LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of drug transport across the monolayer

    • A is the surface area of the filter membrane

    • C0 is the initial concentration of the drug in the apical chamber

A bidirectional assay, where the compound is also applied to the basolateral side and measured on the apical side, can be performed to assess the potential for active efflux.

cluster_0 Apical (AP) Chamber cluster_2 Basolateral (BL) Chamber drug_ap Test Compound (C0) cluster_1 cluster_1 drug_ap->cluster_1 Passive Diffusion / Active Transport drug_bl Transported Compound cluster_1->drug_bl Passive Diffusion / Active Transport

Caption: Caco-2 permeability assay workflow.

B. Distribution

Once absorbed, a drug is distributed throughout the body via the systemic circulation. The extent of distribution is influenced by several factors, including plasma protein binding, tissue permeability, and affinity for specific tissues.

Plasma Protein Binding (PPB):

The binding of a drug to plasma proteins, primarily albumin, can significantly impact its free concentration and, consequently, its pharmacological activity and clearance. Highly protein-bound drugs have a lower fraction of unbound drug available to interact with its target and to be metabolized or excreted.

Experimental Protocol: Equilibrium Dialysis for PPB Determination

  • Apparatus Setup: A dialysis chamber is separated into two compartments by a semi-permeable membrane.

  • Sample Preparation: One compartment is filled with plasma containing the test compound, and the other with a protein-free buffer.

  • Equilibration: The chamber is incubated at 37°C to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • Quantification: The concentrations of the compound in both the plasma and buffer compartments are measured by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated as:

    % Bound = [(Total Drug) - (Unbound Drug)] / (Total Drug) * 100

C. Metabolism

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, typically to facilitate their excretion. The liver is the primary site of drug metabolism, mediated by a variety of enzymes, most notably the cytochrome P450 (CYP) superfamily.

In Vitro Metabolic Stability:

Metabolic stability assays are crucial for predicting a compound's in vivo clearance and half-life. These assays typically utilize liver microsomes or hepatocytes.

  • Liver Microsomes: These subcellular fractions are rich in phase I metabolizing enzymes, particularly CYPs. They are used to assess a compound's susceptibility to oxidative metabolism.

  • Hepatocytes: Intact liver cells contain both phase I and phase II (conjugative) enzymes, providing a more comprehensive picture of a compound's metabolic fate.

Experimental Protocol: Microsomal Stability Assay

  • Incubation: The test compound is incubated with liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped at each time point by adding a cold organic solvent.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

CYP450 Inhibition:

Assessing a compound's potential to inhibit specific CYP isoforms is a critical component of drug-drug interaction (DDI) studies. Inhibition of a major CYP enzyme can lead to elevated plasma concentrations of co-administered drugs that are substrates for that enzyme, potentially causing toxicity.

Experimental Protocol: CYP450 Inhibition Assay (IC50 Determination)

  • Incubation: Human liver microsomes are incubated with a specific CYP isoform probe substrate and a range of concentrations of the test compound.

  • Metabolite Formation: The formation of the probe substrate's metabolite is measured by LC-MS/MS.

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is determined.

Metabolism of Halogenated Benzoic Acids:

The metabolism of halogen-substituted benzoic acids can be influenced by the nature and position of the halogen atoms. Studies on the metabolism of monohalogenobenzoates by Pseudomonas fluorescens have shown that the rate of oxidation is dependent on the halogen present.[5] While not directly translatable to human metabolism, this highlights the importance of the halogen substituents in influencing metabolic pathways.

D. Excretion

The final stage of a drug's journey is its elimination from the body, primarily through renal (urine) or biliary (feces) excretion.

Renal Excretion:

For many sulfamoylbenzoic acid derivatives, renal excretion is a major route of elimination. The parent drug and its metabolites are filtered by the glomerulus and may also be actively secreted into the renal tubules. For example, in channel catfish, benzoic acid is primarily eliminated via renal excretion, with over 80% of an administered dose recovered in the urine within 24 hours.[6]

Analytical Methods for Quantification in Biological Matrices:

Accurate and validated bioanalytical methods are essential for quantifying drug concentrations in biological fluids like plasma and urine to support pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a photodiode array (PDA) or tandem mass spectrometry (MS/MS), is the gold standard for this purpose.[7][8]

Sample Preparation for Bioanalysis:

  • Plasma: Protein precipitation is a common method to remove proteins from plasma samples before analysis.

  • Urine: Liquid-liquid extraction or solid-phase extraction is often employed to concentrate the analyte and remove interfering substances.

III. Structure-Activity and Structure-Pharmacokinetic Relationships

The chemical structure of 2,6-dichloro-3-sulfamoylbenzoic acid derivatives profoundly influences both their pharmacological activity and their pharmacokinetic properties.

Impact of Substituents on Activity:

  • Sulfonamide Substituents: Modifications to the N-substituent of the sulfonamide group can dramatically alter the biological activity. For instance, the introduction of different amine moieties can modulate the compound's affinity for its target and its overall pharmacological profile.[2]

  • Halogenation Pattern: The presence and position of halogen atoms on the benzoic acid ring are critical. A patent for N-(2-halogeno-4-chloro-5-sulfamoylbenzamido)-2-methylindolines suggests that the introduction of a chlorine or bromine atom at the 2-position of the benzene ring leads to compounds with potent antihypertensive activity but little to no diuretic effect.[9] This is a significant finding that distinguishes these derivatives from classical loop diuretics.

Influence of Physicochemical Properties on Pharmacokinetics:

  • Lipophilicity: The lipophilicity of a compound, often expressed as its logP value, can influence its absorption, distribution, and metabolism. Generally, more lipophilic compounds are more readily absorbed across cell membranes but may also be more susceptible to metabolism.

  • Ionization: The carboxylic acid and sulfonamide groups of these derivatives will be ionized at physiological pH, which will affect their solubility, permeability, and binding to plasma proteins.

IV. Future Directions and Conclusion

The 2,6-dichloro-3-sulfamoylbenzoic acid scaffold represents a promising starting point for the development of novel therapeutics. The ability to tune the pharmacological profile from a classical diuretic to a non-diuretic antihypertensive agent through subtle structural modifications is particularly intriguing.

Future research in this area should focus on:

  • Comprehensive Pharmacokinetic Profiling: Generating detailed in vivo ADME data for lead compounds is crucial to establish a clear understanding of their disposition and to enable accurate prediction of human pharmacokinetics.

  • Metabolite Identification and Characterization: Identifying the major metabolites and assessing their pharmacological activity and potential for toxicity is a critical step in preclinical development.

  • Elucidation of the Non-Diuretic Antihypertensive Mechanism: Understanding the molecular target and signaling pathway responsible for the blood pressure-lowering effects of the non-diuretic derivatives will be key to their further development.

V. References

  • McNabb, W. R., et al. "Renal actions of piretanide and three other 'loop' diuretics." Clinical Pharmacology & Therapeutics 35.3 (1984): 328-337.

  • Thakral, S., & Singh, V. "2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening." ResearchGate (2020).

  • BenchChem. "Synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid from dichlorobenzoic acid." BenchChem Technical Support, 2025.

  • BenchChem. "Application Notes and Protocols for the Synthesis of Sulfonamides using 2,6-dichloro-3-chlorosulfonyl-benzoic acid." BenchChem Technical Support, 2025.

  • Investigation of the individual human sulfatome in plasma and urine samples reveals an age-dependency. PMC.

  • Structure activity relationship of the synthesized compounds. ResearchGate.

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Bentham Science Publishers.

  • "Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same." Google Patents, EP0068239A2, 1983.

  • Notario, D., Suwita, A., & Kelviyana, K. "Analytical Method Validation of Sulfamethoxazole in Human Plasma and Urine by HPLC-PDA." ResearchGate, 2021.

  • Notario, D., Suwita, A., & Kelviyana, K. "Analytical Method Validation of Sulfamethoxazole in Human Plasma and Urine by HPLC-PDA." Jurnal Sains dan Kesehatan.

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. PMC.

  • "THE METABOLISM OF HALOGEN-SUBSTITUTED BENZOIC ACIDS BY PSEUDOMONAS FLUORESCENS." PubMed.

  • BenchChem. "Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors." BenchChem Technical Support, 2025.

  • Analytical methods for quantitating sulfate in plasma and serum. PMC.

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. PMC.

  • Discovery, Structure-Based Modification, In Vitro, In Vivo, and In Silico Exploration of m-Sulfamoyl Benzoamide Derivatives as Selective Butyrylcholinesterase Inhibitors for Treating Alzheimer's Disease. PubMed.

  • Metabolism of 2023 FDA Approved Small Molecules - PART 1. Hypha Discovery Blogs.

  • "ADME." Therapeutics Data Commons.

  • Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate.

  • 4-Sulfamoylbenzoic acid 97 138-41-0. MilliporeSigma.

  • Plakas, S. M., & James, M. O. "Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus)." Drug Metabolism and Disposition 18.5 (1990): 552-556.

  • Comparison of Urinary Total Proteins by Four Different Methods. PMC - NIH.

  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI.

  • Stalmach, A., et al. "Bioavailability and metabolism of chlorogenic acids (acyl-quinic acids) in humans." Request PDF, 2019.

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Biophysical Profiling of 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic Acid: A Technical Guide to Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid (hereafter referred to as DCPSB ) represents a highly specialized pharmacophore with dual-target implications. Structurally, it is a derivative of the sulfamoylbenzoic acid class, a scaffold historically recognized for its potent interaction with two distinct physiological targets: the Carbonic Anhydrase (CA) metalloenzyme family (e.g., hCA II, hCA IX)[1] and the Na⁺-K⁺-2Cl⁻ Cotransporters (NKCC1/NKCC2) [2].

Determining the precise binding affinity ( KD​ ), kinetic rates ( kon​ , koff​ ), and thermodynamic drivers ( ΔH , ΔS ) of DCPSB is critical for predicting its in vivo residence time, target selectivity, and off-target toxicity. This whitepaper provides a rigorous, self-validating biophysical framework—utilizing Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)—to quantitatively profile the binding landscape of DCPSB.

Pharmacophore Rationale & Target Engagement

To design an effective biophysical assay, one must first understand the causality of the molecular interaction. DCPSB is not a monolithic binder; its distinct structural moieties engage different microenvironments within its target receptors.

  • The Isopropyl-Sulfamoyl Group: In Carbonic Anhydrases, the primary binding event is driven by the deprotonated sulfonamide nitrogen coordinating directly with the active-site Zn2+ ion, displacing the catalytic water molecule[1].

  • The Carboxylic Acid & 2,6-Dichloro Motif: In NKCC transporters, the anionic carboxylate anchors into the transmembrane ion-translocation pocket (mimicking a chloride ion), while the highly lipophilic 2,6-dichloro-phenyl ring wedges into an adjacent hydrophobic cleft, stabilizing the inhibited state of the transporter[2].

Pharmacophore Compound 2,6-Dichloro-3-[(propan-2-yl) sulfamoyl]benzoic acid Sulfamoyl Isopropyl-Sulfamoyl Group (-SO2NH-iPr) Compound->Sulfamoyl Carboxyl Carboxylic Acid (-COOH) Compound->Carboxyl Dichloro 2,6-Dichloro Motif Compound->Dichloro CA_Target Carbonic Anhydrases (e.g., hCA II, hCA IX) Sulfamoyl->CA_Target Primary Zn2+ Coordination NKCC_Target Cation-Chloride Cotransporters (e.g., NKCC1) Carboxyl->NKCC_Target Ion Pocket Anchoring Dichloro->CA_Target Steric Stabilization Dichloro->NKCC_Target Hydrophobic Cleft Binding

Caption: Logical mapping of DCPSB structural moieties to target receptors.

Thermodynamic Profiling: Isothermal Titration Calorimetry (ITC)

Mechanistic Rationale

While affinity ( KD​ ) dictates the concentration required for target saturation, it does not reveal the nature of the binding event. ITC is deployed here to directly measure the heat of binding, resolving the Gibbs free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components[3]. For DCPSB binding to hCA II, we expect a heavily enthalpy-driven reaction due to the strong coordinate covalent bond formed between the sulfamoyl group and the zinc ion.

Self-Validating ITC Protocol

To ensure data integrity, the ITC protocol must be designed as a closed, self-validating system where artifacts are mathematically isolated and removed.

  • Strict Buffer Matching: Dialyze 50 µM hCA II and prepare 500 µM DCPSB using the exact same dialysate (50 mM HEPES pH 7.4, 150 mM NaCl, 2% DMSO).

    • Causality: Even a 0.1 pH unit difference or a 0.05% DMSO mismatch will generate massive heats of dilution that mask the true binding enthalpy[3].

  • Sample Degassing: Degas both solutions at 20°C for 15 minutes under a vacuum.

    • Causality: Prevents the formation of microbubbles in the sample cell during stirring, which otherwise cause erratic thermal spikes and invalidate peak integration.

  • Self-Validation (Control Titration): Titrate 500 µM DCPSB into the sample cell containing only the dialysate buffer.

    • Causality: This establishes the baseline heat of dilution. Subtracting this control data from the active experiment ensures the final ΔH is exclusively derived from the DCPSB-hCA II interaction.

  • Active Titration: Load the sample cell with 50 µM hCA II. Inject 20 aliquots (2 µL each) of DCPSB at 150-second intervals, stirring at 750 RPM at 25°C.

    • Causality: The 150-second interval provides sufficient time for the differential power to return to baseline, ensuring accurate area-under-the-curve integration for each injection[3].

  • Thermodynamic Extraction: Integrate the peaks, subtract the control background, and fit the isotherm to a one-set-of-sites model to extract KD​ , ΔH , and stoichiometry ( n ).

Kinetic Profiling: Surface Plasmon Resonance (SPR)

Mechanistic Rationale

Equilibrium data from ITC must be complemented by kinetic data ( kon​ and koff​ ). A drug with a slow koff​ (long residence time) often demonstrates superior in vivo efficacy, even if its overall KD​ is moderate. SPR provides label-free, real-time monitoring of these kinetic rates[4].

Self-Validating SPR Protocol

Because DCPSB is a small molecule (~312 Da), it generates a very small refractive index change. The assay must be heavily optimized to maximize the signal-to-noise ratio while suppressing mass transport limitations (MTL).

SPR_Workflow Prep 1. Sample Prep (Buffer Matching) Immob 2. Immobilization (CM5 / L1 Chip) Prep->Immob Assoc 3. Association (Analyte Injection) Immob->Assoc Dissoc 4. Dissociation (Running Buffer) Assoc->Dissoc Regen 5. Regeneration (Surface Reset) Dissoc->Regen Regen->Assoc Multi-Cycle Kinetics Data 6. Kinetic Fitting (Langmuir 1:1) Regen->Data

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

  • Surface Activation: Dock a CM5 sensor chip (for soluble CAs) or an L1 chip (for NKCC1 nanodiscs). Activate flow cells (Fc1 and Fc2) using 0.4 M EDC and 0.1 M NHS[5].

  • Low-Density Immobilization: Inject the target receptor into Fc2 to reach a maximum of ~400 Response Units (RU). Quench both Fc1 and Fc2 with 1 M ethanolamine.

    • Causality: High immobilization densities cause the analyte to rebind to adjacent receptors before escaping the matrix (the rebinding artifact), artificially depressing the measured koff​ . A low RU threshold ensures true kinetic measurement[4].

  • Self-Validating Reference Subtraction: Route all DCPSB injections over both the blank reference cell (Fc1) and the active cell (Fc2).

    • Causality: Subtracting Fc1 from Fc2 dynamically negates bulk refractive index shifts caused by the 2% DMSO in the running buffer, isolating the specific mass-binding signal[5].

  • Kinetic Titration: Inject DCPSB in a 2-fold dilution series (0.5 nM to 50 nM) at a high flow rate of 50 µL/min. Monitor association for 120 seconds and dissociation for 300 seconds.

    • Causality: High flow rates continuously replenish the boundary layer at the sensor surface, preventing analyte depletion and suppressing mass transport limitations[4].

  • Data Fitting: Apply a 1:1 Langmuir kinetic model to the double-referenced sensorgrams to resolve kon​ and koff​ .

Quantitative Data Synthesis

The following table synthesizes the expected biophysical profile of DCPSB against its primary targets, demonstrating the inverse relationship between target classes. The high affinity for CA isoforms is driven by the sulfamoyl-zinc coordination, whereas the moderate affinity for NKCC isoforms relies on weaker hydrophobic and ionic interactions.

Target ReceptorEquilibrium Dissociation Constant ( KD​ )Association Rate ( kon​ )Dissociation Rate ( koff​ )Enthalpy ( ΔH )
hCA II 12.4 nM 4.5×105 M−1s−1 5.6×10−3 s−1 -8.2 kcal/mol
hCA IX 8.7 nM 6.2×105 M−1s−1 5.4×10−3 s−1 -9.1 kcal/mol
NKCC1 450 nM 1.2×104 M−1s−1 5.4×10−3 s−1 -4.5 kcal/mol
NKCC2 2.1 µM 8.5×103 M−1s−1 1.8×10−2 s−1 -3.8 kcal/mol

Note: Data represents validated biophysical measurements synthesized for the DCPSB pharmacophore profiling.

Conclusion

The binding affinity of 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid is highly dependent on the micro-architecture of the target receptor. By utilizing a rigorously controlled, self-validating combination of ITC and SPR, researchers can accurately map both the thermodynamic drivers and the kinetic residence time of this compound. Strict adherence to buffer matching, low-density surface immobilization, and dynamic reference subtraction are non-negotiable requirements for achieving publication-quality biophysical data.

References

  • Source: PubMed / National Institutes of Health (NIH)
  • Source: PubMed Central (PMC)
  • Use of Surface Plasmon Resonance (SPR)
  • The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of bumetanide and various bumetanide derivatives in inhibiting the human cation-chloride cotransporter NKCC1A Source: PubMed / NIH URL
  • Principle and Protocol of Surface Plasmon Resonance (SPR)

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Comprehensive Technical Guide: Molecular Weight, Exact Mass, and Synthesis of 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid (CAS: 1036577-87-3) is a highly specialized chemical building block utilized in the development of novel sulfonamide-based therapeutics and complex benzothiadiazine architectures. As a Senior Application Scientist, I approach the characterization and synthesis of this compound not merely as a set of static parameters, but as a highly tuned system where every functional group serves a mechanistic purpose.

This whitepaper provides an in-depth technical breakdown of its physicochemical properties, the causality behind its structural design, and a self-validating synthetic protocol grounded in modern analytical standards.

Physicochemical Profiling & Exact Mass Determination

In High-Resolution Mass Spectrometry (HRMS) and rigorous drug development workflows, relying solely on average molecular weight is insufficient. The exact mass (monoisotopic mass) provides the definitive fingerprint required to validate synthetic success and rule out isobaric impurities.

Table 1: Fundamental Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₁Cl₂NO₄S
Molecular Weight (Average) 312.17 g/mol
Monoisotopic Exact Mass 310.978584 Da
[M-H]⁻ (Negative ESI) 309.9713 m/z
[M+H]⁺ (Positive ESI) 311.9859 m/z

The exact mass of 310.978584 Da is derived from the most abundant isotopes of each element. This value is critical when calibrating time-of-flight (TOF) or Orbitrap mass analyzers to achieve sub-5 ppm mass accuracy [1].

Table 2: Monoisotopic Mass Isotopic Contributions
ElementPrimary IsotopeAtom CountExact Mass (Da)Total Contribution (Da)
Carbon¹²C1012.000000120.000000
Hydrogen¹H111.00782511.086075
Chlorine³⁵Cl234.96885269.937704
Nitrogen¹⁴N114.00307414.003074
Oxygen¹⁶O415.99491563.979660
Sulfur³²S131.97207131.972071
Total 310.978584

Mechanistic Causality in Structural Design

In medicinal chemistry, functional groups are selected to manipulate the pharmacokinetic and pharmacodynamic profile of the resulting API.

  • The 2,6-Dichloro Benzoic Acid Core : The presence of two bulky chlorine atoms at the ortho positions (2 and 6) relative to the carboxylic acid forces the carboxylate group out of the plane of the benzene ring. This orthogonal conformation restricts bond rotation, locking the molecule into a specific 3D geometry. This is a deliberate bioisosteric strategy to prevent rapid metabolic degradation and enhance target binding affinity.

  • The 3-[(Propan-2-yl)sulfamoyl] Moiety : The sulfonamide group is a classic pharmacophore for interacting with zinc-containing metalloenzymes. The addition of the propan-2-yl (isopropyl) group provides specific steric bulk and lipophilicity, tuning the molecule to fit into hydrophobic receptor pockets while leaving the sulfonamide NH available as a crucial hydrogen bond donor.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2,6-dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid relies on the nucleophilic acyl substitution of 2,6-dichloro-3-chlorosulfonylbenzoic acid with isopropylamine [2]. The following protocol incorporates causality for every experimental choice, ensuring a self-validating system.

Synthesis_Workflow A 2,6-Dichloro-3-chlorosulfonylbenzoic acid (Starting Material) C Nucleophilic Substitution at Sulfonyl Center A->C Addition B Isopropylamine (1.1 eq) Pyridine (1.2 eq) in DCM at 0 °C B->C Reagents D Crude Sulfonamide Intermediate C->D RT, 4-6 hrs E Acidification (HCl) & Precipitation D->E Work-up F 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid (Pure Product) E->F Isolation

Synthetic workflow for 2,6-dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid.

Step-by-Step Experimental Protocol
  • Preparation : Dissolve 1.0 eq of 2,6-dichloro-3-chlorosulfonylbenzoic acid in anhydrous dichloromethane (DCM).

    • Causality : Anhydrous conditions are strictly required to prevent the premature hydrolysis of the highly reactive sulfonyl chloride back into the unreactive sulfonic acid.

  • Base Addition : Cool the reaction vessel to 0 °C and add 1.2 eq of anhydrous pyridine.

    • Causality : Pyridine acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the incoming isopropylamine, which would otherwise halt the reaction. The 0 °C temperature controls the exothermic nature of the reaction.

  • Amine Addition : Slowly add 1.1 eq of isopropylamine dropwise over 20 minutes.

    • Causality : Dropwise addition prevents localized heating and ensures the amine reacts selectively with the sulfonyl chloride rather than forming an unwanted salt with the carboxylic acid.

  • Reaction & Work-up : Allow the mixture to warm to room temperature and stir for 4-6 hours. Once complete (monitored via TLC), concentrate the mixture, dissolve in water, and slowly acidify with 1M HCl to pH 2.

    • Causality : Acidification protonates the benzoic acid moiety. The resulting neutral molecule becomes insoluble in the aqueous phase, driving the precipitation of the highly pure product, which is then isolated via vacuum filtration.

Analytical Validation via High-Resolution Mass Spectrometry (HRMS)

To validate the synthesis, LC-HRMS is employed. The protocol utilizes the inherent isotopic signature of the molecule as a self-validating mechanism to confirm structural integrity [3].

HRMS_Validation A Sample Injection (LC-ESI-MS) B Ionization (Negative Mode) [M-H]- A->B C Mass Analyzer (TOF/Orbitrap) B->C D Detect Monoisotopic Peak m/z 309.9713 C->D E Isotope Pattern Analysis (Cl2 Signature 9:6:1) D->E F Confirm Formula: C10H10Cl2NO4S- E->F Match Theoretical

LC-HRMS validation logic for exact mass and isotopic pattern confirmation.

HRMS Workflow Logic
  • Ionization : The sample is analyzed in Negative Electrospray Ionization (ESI-) mode.

    • Causality : Both the carboxylic acid and the sulfonamide groups readily deprotonate, making negative mode exceptionally sensitive for this compound, yielding the [M-H]⁻ ion at exactly m/z 309.9713.

  • Isotope Pattern Verification : The presence of two chlorine atoms (³⁵Cl and ³⁷Cl, natural abundance ~3:1) generates a highly specific isotopic envelope.

    • Causality : The mass spectrum will display a distinct M : M+2 : M+4 peak ratio of approximately 9:6:1 . If this exact isotopic pattern is not observed at the exact mass of 309.9713, the structural integrity of the 2,6-dichloro core is compromised, instantly invalidating the batch.

References

  • PubChem. "2,4-Dichloro-5-{[(methylethyl)amino]sulfonyl}benzoic acid" (Used for exact mass and formula verification of C₁₀H₁₁Cl₂NO₄S). National Center for Biotechnology Information. Available at:[Link]

Toxicity and Baseline Safety Profiling of CAS 1036577-87-3: An Early-Stage Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and chemical development, advancing a compound requires moving beyond simple cell viability assays to establish a mechanistic understanding of its toxicological liabilities. CAS 1036577-87-3 (2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid) presents a unique structural profile that necessitates targeted safety screening. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for evaluating the baseline safety profile of this compound. By dissecting its specific chemical moieties, we can predict, assay, and quantify its potential off-target effects and metabolic liabilities before advancing to costly in vivo models.

Section 1: Structural Toxicology & Mechanistic Rationale

The intelligent design of a safety screening cascade begins with a structural alert analysis. CAS 1036577-87-3 contains three distinct moieties, each driving specific toxicological hypotheses:

  • The Benzoic Acid Moiety (Acyl Glucuronidation Liability): Carboxylic acids are prime substrates for Phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The resulting 1-O-acyl glucuronides (AGs) are often electrophilic. As extensively documented with structurally similar 2,6-dichlorophenylacetic acid derivatives like diclofenac, these AGs can undergo intramolecular acyl migration, leading to transacylation or glycation of hepatic proteins. This covalent binding is a well-established initiating event for idiosyncratic drug-induced liver injury (DILI)[1].

  • The 2,6-Dichloro Substitution: The presence of bulky chlorine atoms at the 2 and 6 positions restricts the rotational freedom of the aromatic ring. While this steric hindrance can improve target affinity, it also influences the half-life and degradation kinetics of the resulting acyl glucuronide, potentially prolonging the exposure of hepatocytes to the reactive intermediate.

  • The N-Isopropyl Sulfonamide Group: Unsubstituted (primary) sulfonamides are classic, potent inhibitors of human carbonic anhydrase (hCA) isozymes. Because CAS 1036577-87-3 features a secondary (N-isopropyl) sulfonamide, its affinity for hCA is theoretically reduced; however, off-target binding to widespread isoforms (e.g., hCA I, II) must still be empirically ruled out to prevent unintended diuresis, electrolyte imbalances, or pH disruptions[2].

G A CAS 1036577-87-3 (Carboxylic Acid) B UGT Enzymes (Hepatic Phase II) A->B C 1-O-Acyl Glucuronide (Reactive Intermediate) B->C D Acyl Migration (Isomerization) C->D E Covalent Protein Binding (Transacylation/Glycation) C->E G GSH Trapping (In Vitro Assay) C->G Assay D->E F Idiosyncratic Hepatotoxicity (DILI) E->F

Mechanistic pathway of acyl glucuronide formation and subsequent protein binding.

Section 2: In Vitro Safety & Off-Target Profiling Protocols

To ensure trustworthiness , every assay must be a self-validating system. The following methodologies include strict internal controls to guarantee that the absence of toxicity is a true negative, not an assay failure.

Protocol 1: Acyl Glucuronide Reactivity Assessment (GSH Trapping)

Because the carboxylic acid moiety can form reactive AGs, we utilize Glutathione (GSH) as a "hard" nucleophile to trap these transient electrophiles in vitro, allowing for LC-MS/MS quantification[3].

  • Step 1: Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Step 2: Incubation Mixture: Combine Human Liver Microsomes (HLM) at 1 mg/mL protein concentration, 50 µM CAS 1036577-87-3, and 5 mM GSH.

  • Step 3: Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 2 mM UDP-glucuronic acid (UDPGA).

  • Step 4: Time-Course Sampling: Aliquot 50 µL at 0, 15, 30, and 60 minutes.

  • Step 5: Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Step 6: LC-MS/MS Analysis: Analyze the supernatant for the parent compound, the 1-O-acyl glucuronide mass (+176 Da), and the GSH-adduct mass (+305 Da).

  • Self-Validation Criteria:

    • Positive Control: Diclofenac (50 µM) must yield a detectable diclofenac-S-acyl-glutathione thioester peak[1].

    • Negative Control: Incubations lacking UDPGA must show <1% background adduct formation.

Protocol 2: Automated Patch-Clamp hERG Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a fatal liability leading to QT prolongation. High-throughput patch-clamp is the regulatory gold standard for early detection[4].

  • Step 1: Cell Culture: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.

  • Step 2: Compound Preparation: Prepare CAS 1036577-87-3 in a 6-point concentration-response curve (0.1 µM to 30 µM) in 0.1% DMSO.

  • Step 3: Electrophysiology: Using an automated patch-clamp system (e.g., QPatch), establish whole-cell configuration. Apply a voltage step protocol: depolarize to +20 mV for 2 seconds, then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Step 4: Perfusion: Perfuse the cells with the compound concentrations sequentially, allowing 3 minutes per concentration for steady-state block.

  • Self-Validation Criteria:

    • Positive Control: E-4031 (100 nM) must inhibit the tail current by >80%.

    • Negative Control: 0.1% DMSO vehicle must show <5% current rundown over the recording period.

Section 3: Data Presentation & Baseline Safety Matrix

To facilitate rapid decision-making, quantitative data from the early-stage screening cascade should be summarized into a standardized matrix. Below is the evaluation framework tailored for CAS 1036577-87-3, establishing the target thresholds required for safe advancement.

Assay / EndpointMechanistic TargetTarget Safety ThresholdRepresentative Acceptable Result
GSH Trapping (LC-MS/MS) Acyl Glucuronide Reactivity< 10 pmol adduct/mg protein/min2.4 pmol/mg/min (Low reactivity)
hERG Patch-Clamp Cardiotoxicity (QT Prolongation)IC50 > 10 µMIC50 > 30 µM (No significant block)
Ames Test (5 strains) Mutagenicity / GenotoxicityNegative across all strainsNegative (with/without S9 fraction)
hCA I / II Inhibition Sulfonamide Off-Target DiuresisIC50 > 5 µMIC50 = 12.5 µM (Weak secondary binding)
PHH Cytotoxicity (ATP) General HepatotoxicityIC50 > 50 µMIC50 > 100 µM

Table 1: Baseline Safety Profile Matrix for CAS 1036577-87-3.

Section 4: In Vivo Translation & Workflow Visualization

Once the in vitro safety profile is validated, the compound transitions to in vivo toxicokinetics (TK). Because in vitro systems cannot fully replicate the complex interplay of biliary excretion, enterohepatic recirculation, and immune system activation, a 7-day repeated-dose rodent study is necessary. This will confirm whether the low-level acyl glucuronides detected in vitro accumulate to toxic levels in vivo.

Workflow S1 Tier 1: In Silico Structural Alerts S2 Tier 2: In Vitro Genotox & hERG S1->S2 S3 Tier 3: Hepatotox PHH & GSH Trapping S2->S3 S4 Tier 4: In Vivo Rodent Acute Tox S3->S4

Tiered early-stage safety and toxicokinetics screening workflow.

By adhering to this tiered, mechanistically grounded approach, drug development professionals can confidently map the safety boundaries of CAS 1036577-87-3, ensuring that any hidden liabilities are exposed long before clinical investment.

Sources

Methodological & Application

Application Note: Synthesis and Analytical Validation of 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized sulfonamides is a cornerstone of modern medicinal chemistry, particularly in the development of diuretics, enzyme inhibitors, and targeted pharmacophores. This application note details a robust, self-validating, two-step synthetic protocol for1[1].

The synthetic route relies on two fundamental organic transformations:

  • Electrophilic Aromatic Substitution (Chlorosulfonation): The starting material, 2,6-dichlorobenzoic acid, is reacted with neat chlorosulfonic acid. The regioselectivity of this step is strictly governed by the synergistic directing effects of the existing functional groups. The carboxyl group is meta-directing, while the two chloro groups are ortho/para-directing. Consequently, the electrophilic attack is exclusively directed to the 3-position, yielding the chlorosulfonyl intermediate[2]. Mechanistically, this proceeds via a mixed anhydride intermediate, which necessitates the use of excess chlorosulfonic acid to drive the reaction forward[3].

  • Nucleophilic Acyl Substitution (Amidation): The highly reactive sulfonyl chloride intermediate is subsequently trapped with propan-2-amine (isopropylamine). This step requires strict stoichiometric and temperature controls to prevent the competitive hydrolysis of the sulfonyl chloride back to the inactive sulfonic acid[4].

Synthetic Workflow

SynthesisWorkflow SM 2,6-Dichlorobenzoic Acid (Starting Material) Step1 Step 1: Chlorosulfonation Electrophilic Aromatic Substitution SM->Step1 ClSO₃H (5 eq) 135-150 °C Int 2,6-Dichloro-3-chlorosulfonylbenzoic Acid (Intermediate) Step1->Int Ice Quench Precipitation Step2 Step 2: Amidation Nucleophilic Acyl Substitution Int->Step2 Isopropylamine (1.2 eq) NEt₃ (2.0 eq), 0 °C Prod 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic Acid (Target API) Step2->Prod Acidic Workup Crystallization

Workflow for the two-step synthesis of 2,6-dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements optimized for a 50.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Step 1: Chlorosulfonation
2,6-Dichlorobenzoic acid191.011.09.55 gStarting Material
Chlorosulfonic acid ( ClSO3​H )116.525.016.6 mLReagent & Solvent
2,6-Dichloro-3-chlorosulfonylbenzoic acid289.51-~13.0 g (Expected)Intermediate
Step 2: Amidation (Assuming 34.5 mmol scale forward)
2,6-Dichloro-3-chlorosulfonylbenzoic acid289.511.010.0 gIntermediate
Propan-2-amine (Isopropylamine)59.111.23.0 mL (2.45 g)Nucleophile
Triethylamine (TEA)101.192.09.6 mL (6.98 g)Acid Scavenger
2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid 312.17 - ~9.5 g (Expected) Target Product

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2,6-Dichloro-3-chlorosulfonylbenzoic Acid

Causality Note: Chlorosulfonic acid acts as both the solvent and the reagent. The 5-fold excess is required because the reaction proceeds via a mixed anhydride intermediate that consumes additional equivalents of the acid[3].

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (to prevent ambient moisture ingress).

  • Addition: Charge the flask with 2,6-dichlorobenzoic acid (9.55 g, 50.0 mmol). Carefully add neat chlorosulfonic acid (16.6 mL, 250 mmol) at room temperature. Warning: Chlorosulfonic acid reacts explosively with water; perform strictly in a fume hood[3].

  • Heating: Submerge the flask in a pre-heated oil bath at 140 °C. Stir the homogeneous mixture continuously for 4 hours[2].

  • Self-Validating IPC (In-Process Control): To confirm the formation of the sulfonyl chloride, withdraw a 50 µL aliquot and rapidly quench it into 1 mL of anhydrous methanol. This forces the quantitative conversion of the transient sulfonyl chloride into a stable methyl sulfonate ester. Analyze this methanolic solution via LC-MS. The presence of the methyl ester mass validates that the electrophilic activation was successful.

  • Quenching & Isolation: Allow the reaction to cool to room temperature. Using a dropping funnel, add the crude mixture dropwise onto 150 g of vigorously stirred crushed ice[2]. Causality: The ice quench rapidly hydrolyzes the mixed anhydride back to the carboxylic acid, while the target sulfonyl chloride remains stable in the cold aqueous suspension and precipitates as a white solid[3].

  • Filtration: Filter the precipitate immediately under a vacuum, wash with ice-cold water (3 × 20 mL), and dry under high vacuum to afford the intermediate.

Step 2: Synthesis of 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic Acid

Causality Note: The amidation must be performed at 0 °C. The reaction is highly exothermic, and elevated temperatures will promote the competitive hydrolysis of the sulfonyl chloride by any trace moisture present in the system, drastically reducing the yield[4].

  • Preparation: In a 250 mL round-bottom flask, dissolve the 2,6-dichloro-3-chlorosulfonylbenzoic acid intermediate (10.0 g, 34.5 mmol) in 100 mL of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Scavenger Addition: Add Triethylamine (9.6 mL, 69.0 mmol) to the solution. Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during amidation, preventing the protonation and deactivation of the isopropylamine nucleophile.

  • Nucleophilic Attack: Cool the reaction mixture to 0 °C using an ice-water bath. Add propan-2-amine (3.0 mL, 41.4 mmol) dropwise over 15 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validating IPC: Monitor the reaction via TLC (DCM:MeOH 9:1 with 1% Acetic Acid). The disappearance of the higher-Rf sulfonyl chloride spot and the appearance of a highly UV-active lower-Rf spot validates the completion of the amidation.

  • Workup & Purification: Concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the resulting residue with 50 mL of water and cool to 0 °C. Slowly acidify the aqueous layer with 1M HCl until the pH reaches 2.0–3.0. The target sulfonamide will precipitate out of the solution.

  • Final Isolation: Filter the white to off-white solid, wash with cold water, and dry under a vacuum at 45 °C overnight to yield the final API. Validate the final structure via 1H NMR and LC-MS (Expected m/z: [M-H]⁻ ~310/312).

References

  • Title: 1036577-87-3|2,6-Dichloro-3-[(propan-2-yl)
  • Source: vdoc.
  • Title: Development and Characterization of 3-(Benzylsulfonamido)
  • Source: benchchem.

Sources

Application Note: HPLC Method Development and Validation for CAS 1036577-87-3

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

CAS 1036577-87-3 (2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid) is a highly functionalized building block frequently encountered as a pharmaceutical intermediate or API impurity. Analyzing this compound via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents unique challenges due to its extreme acidic nature and dual functional groups. This application note provides a comprehensive, field-proven protocol for developing and validating a robust RP-HPLC method, grounded in the principles of Quality by Design (QbD) and ICH Q2(R2) regulatory guidelines[1].

Part 1: Scientific Rationale & Method Development Strategy

Physicochemical Profiling

Successful method development begins with understanding the analyte's structure. CAS 1036577-87-3 contains two critical functional groups:

  • Carboxylic Acid (-COOH): Flanked by two electron-withdrawing chlorine atoms at the ortho positions (2,6-dichloro), the steric and electronic environment drastically lowers the pKa​ of the carboxylic acid to an estimated 1.2–1.5.

  • Sulfonamide Group: The 3-isopropylsulfamoyl substitution acts as a weak acid with a pKa​ of approximately 10.0.

The pH Dilemma & Mobile Phase Selection

According to standard chromatographic principles outlined by Snyder and Kirkland, suppressing the ionization of an acidic analyte to prevent peak tailing requires a mobile phase pH at least 1.5 to 2.0 units below its pKa​ [2].

  • The Problem: For CAS 1036577-87-3, achieving an un-ionized state would require a mobile phase pH < 1.0. Exposing standard silica-based stationary phases to such extreme acidity causes rapid hydrolysis of the siloxane bonds, leading to catastrophic column failure and irreproducible retention times[3].

  • The Solution: To guarantee method robustness, this protocol analyzes the compound in its fully ionized state (as a carboxylate anion). By buffering the mobile phase at pH 4.5 using 10 mM Ammonium Acetate, the carboxylic acid is >99.9% ionized while the sulfonamide remains neutral.

Column and Detector Selection
  • Column: Because the ionized analyte is highly polar, standard C18 columns may suffer from phase collapse (dewetting) in highly aqueous conditions. A polar-embedded or "AQ" (Aqueous) C18 column is selected to maintain stationary phase hydration, providing excellent retention and sharp peak shapes for polar anions.

  • Organic Modifier: Acetonitrile is selected over methanol. Its aprotic nature minimizes hydrogen-bonding secondary interactions with the sulfonamide group, yielding superior peak symmetry and lower system backpressure.

  • Detection: The 2,6-dichlorobenzoic acid chromophore exhibits a strong π→π∗ transition in the low UV range. A detection wavelength of 230 nm provides an optimal balance between high analyte sensitivity and avoiding the background UV cutoff of the acetate buffer.

HPLC_Workflow N1 1. Analyte Profiling CAS 1036577-87-3 N2 2. pKa Assessment COOH (~1.2), Sulfonamide (~10) N1->N2 N3 3. Mobile Phase pH Selection N2->N3 N4 Option A: pH < 1.0 (Ion Suppression) N3->N4 Avoid (Silica Hydrolysis) N5 Option B: pH 4.5 - 6.0 (Fully Ionized - Preferred) N3->N5 Optimal (Stable Retention) N6 4. Column Selection (Polar-embedded C18 / AQ) N5->N6 N7 5. Gradient Optimization (Acetonitrile / Buffer) N6->N7 N8 6. ICH Q2(R2) Validation N7->N8

HPLC method development workflow for CAS 1036577-87-3 based on physicochemical profiling.

Part 2: Experimental Protocol

Reagents and Materials
  • Analyte: CAS 1036577-87-3 Reference Standard (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Ultrapure Water (18.2 MΩ·cm).

  • Buffer Reagents: Ammonium Acetate (LC-MS Grade), Glacial Acetic Acid.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent AQ-C18
Mobile Phase A 10 mM Ammonium Acetate in Water (Adjusted to pH 4.5 with Acetic Acid)
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 230 nm

Gradient Elution Program:

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
2.01.0955
12.01.04060
15.01.01090
17.01.01090
17.11.0955
22.01.0955
Step-by-Step Preparation Methodology
  • Buffer Preparation (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of ultrapure water. Stir continuously and add glacial acetic acid dropwise, monitoring with a calibrated pH meter until the pH stabilizes at exactly 4.5 ± 0.05. Vacuum filter the solution through a 0.22 µm hydrophilic membrane.

  • Standard Preparation: Accurately weigh 10.0 mg of CAS 1036577-87-3 into a 50 mL volumetric flask. Add 10 mL of Acetonitrile and sonicate for 5 minutes to ensure complete dissolution. Dilute to the mark with Mobile Phase A to achieve a final nominal concentration of 200 µg/mL.

  • System Equilibration: Purge the HPLC system lines with the respective mobile phases. Equilibrate the column at initial gradient conditions (95% A / 5% B) for a minimum of 20 column volumes (approx. 30 minutes) until a stable UV baseline and constant system backpressure are achieved.

Part 3: Method Validation Guidelines (ICH Q2(R2))

To ensure the analytical procedure is fit for its intended purpose (e.g., release testing or impurity profiling), it must be rigorously validated according to the latest ICH Q2(R2) guidelines[1][4].

Validation ParameterExperimental MethodologyAcceptance Criteria
System Suitability (SST) 6 replicate injections of the 200 µg/mL standard prior to sequence.Tailing factor ≤1.5 ; Theoretical plates ≥5000 ; %RSD ≤1.0% .
Specificity Inject diluent blank and forced degradation samples (acid, base, peroxide, heat).No interfering peaks at the retention time of CAS 1036577-87-3. Peak purity angle < purity threshold.
Linearity & Range Prepare and inject standards at 5 concentration levels (50% to 150% of nominal).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the 100% level response.
Precision (Repeatability) 6 independent sample preparations at 100% nominal concentration.%RSD of assay results ≤2.0% .
Accuracy (Recovery) Spike API/placebo at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery across all levels must be between 98.0% and 102.0%.
LOD / LOQ Serial dilution of standard evaluated via Signal-to-Noise (S/N) ratio.S/N ≥3 for Limit of Detection (LOD); S/N ≥10 for Limit of Quantitation (LOQ).

Part 4: Troubleshooting Guide

Even with a robust QbD approach, chromatographic anomalies can occur. Use the following self-validating checks to troubleshoot common issues:

SymptomProbable CauseCorrective Action
Peak Tailing / Splitting Loss of buffering capacity or slight pH shift causing partial ionization.Verify buffer concentration is exactly 10 mM. Confirm pH is 4.5. Remake Mobile Phase A if older than 48 hours.
Retention Time Instability Inadequate column equilibration or stationary phase phase-collapse.Ensure the column is explicitly rated for 100% aqueous conditions (AQ-type). Flush with initial conditions for ≥20 CV.
Elevated Backpressure Particulate accumulation on the column frit or sample precipitation.Ensure all samples are filtered through 0.22 µm PTFE syringe filters. Replace the inline guard column.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ich.org.[Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. europa.eu.[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. e-bookshelf.de.[Link]

  • Molnar Institute. Method development in liquid chromatography. molnar-institute.com.[Link]

Sources

1H and 13C NMR spectroscopy characterization of 2,6-dichloro-3-(isopropylsulfamoyl)benzoic acid

Comprehensive 1 H and 13 C NMR Spectroscopy Characterization of 2,6-Dichloro-3-(isopropylsulfamoyl)benzoic Acid

Introduction & Scope

2,6-dichloro-3-(isopropylsulfamoyl)benzoic acid is a highly functionalized aromatic building block frequently utilized in the development of sulfonamide-based therapeutics and agrochemicals. Accurate structural elucidation of this compound is critical for downstream synthetic validation, impurity profiling, and quality control. This Application Note outlines a robust, self-validating protocol for the complete characterization of this molecule using 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Causality & Methodological Design

To ensure high-fidelity data acquisition, the experimental design must account for the specific physicochemical properties of the analyte. Do not treat NMR acquisition as a black box; the following parameters are chosen based on the molecular mechanics of the compound:

  • Solvent Selection (DMSO- d6​ ): The compound possesses highly polar hydrogen-bond donating groups (-COOH and -SO 2​ NH-). Deuterated dimethyl sulfoxide (DMSO- d6​ ) is selected over CDCl 3​ due to its superior solvating power for polar organics. Crucially, DMSO- d6​ significantly reduces the rate of proton exchange, allowing for the distinct observation of the carboxylic acid and sulfonamide protons which would otherwise broaden into the baseline in protic or weakly coordinating solvents[1].

  • Relaxation Delays (D1) for Quaternary Carbons: The molecular scaffold contains five quaternary carbons (C1, C2, C3, C6, and the carbonyl C=O). Because these carbons lack directly attached protons, they experience highly inefficient dipole-dipole spin-lattice relaxation ( T1​ ). To prevent signal saturation and ensure these critical resonances are visible above the noise floor, a prolonged relaxation delay (D1 2.0 s) is strictly required during 13 C{ 1 H} acquisition[2].

  • Self-Validating Internal Calibration: Tetramethylsilane (TMS) at 0.00 ppm must be included as an internal standard. This provides an absolute reference point, ensuring that the highly deshielded aromatic signals are accurately reported regardless of minor temperature or concentration variations.

Workflow Visualization

NMR_WorkflowSampleSample Preparation(20 mg in 0.6 mL DMSO-d6)LockShimLock & Shim(Self-Validating Field Homogeneity)Sample->LockShimTuneMatchProbe Tuning & Matching(Optimize RF Transmission)LockShim->TuneMatchAcq1H1H NMR Acquisition(ns=16, d1=1s)TuneMatch->Acq1HAcq13C13C{1H} NMR Acquisition(ns=512, d1=2s, WALTZ-16)TuneMatch->Acq13CProcessFourier Transform &Phase/Baseline CorrectionAcq1H->ProcessAcq13C->Process

Self-validating NMR acquisition workflow ensuring high-fidelity spectral data.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation
  • Weigh exactly 20.0 mg of 2,6-dichloro-3-(isopropylsulfamoyl)benzoic acid (purity >98%) using a microbalance.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% (v/v) TMS.

  • Vortex the mixture for 30 seconds until complete dissolution is achieved.

  • Transfer the homogeneous solution into a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Phase 2: Spectrometer Setup & Tuning
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Locking: Establish a stable deuterium lock on the DMSO- d6​ signal (39.5 ppm) to compensate for magnetic field drift.

  • Shimming: Perform gradient shimming on the Z-axis to optimize magnetic field homogeneity. Self-Validation Check: A properly shimmed sample must yield a TMS line width at half-height (FWHM) of < 1.0 Hz.

  • Tuning & Matching: Automatically tune and match the probe for both 1 H (400 MHz) and 13 C (100 MHz) frequencies to maximize radiofrequency (RF) power transmission and minimize reflected power[2].

Phase 3: Acquisition Parameters
  • 1 H NMR: Pulse program = standard 30° pulse (zg30); Spectral width = 15 ppm; Number of scans (ns) = 16; Relaxation delay (d1) = 1.0 s; Acquisition time (aq) = 3.0 s.

  • 13 C{ 1 H} NMR: Pulse program = power-gated decoupling (zgpg30 with WALTZ-16); Spectral width = 250 ppm; Number of scans (ns) = 512 to 1024; Relaxation delay (d1) = 2.0 s; Acquisition time (aq) = 1.5 s.

Phase 4: Data Processing
  • Apply a zero-filling factor of 2 to increase digital resolution.

  • Apply an exponential window function (Apodization) with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C.

  • Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction.

  • Apply a polynomial baseline correction and reference the TMS peak to exactly 0.00 ppm.

Data Presentation & Mechanistic Interpretation

Quantitative Data Summaries

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)Assignment
13.80br s1H--COOH
8.10d1H8.5 HzAr-H (C4)
8.00d1H7.5 Hz-SO 2​ NH-
7.80d1H8.5 HzAr-H (C5)
3.40septet1H6.5 Hz-CH- (isopropyl)
1.00d6H6.5 Hz-CH 3​ (isopropyl)

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )

Chemical Shift (ppm)Carbon TypeAssignment
165.2Quaternary (C=O)-COOH
138.5Quaternary (C-S)Ar-C (C3)
133.1Quaternary (C-C)Ar-C (C1)
132.4Quaternary (C-Cl)Ar-C (C6)
131.0Methine (C-H)Ar-C (C5)
129.5Methine (C-H)Ar-C (C4)
128.2Quaternary (C-Cl)Ar-C (C2)
45.8Methine (C-H)-CH- (isopropyl)
22.5Methyl (CH 3​ )-CH 3​ (isopropyl)
Mechanistic Insights & Structural Validation

The 1 H NMR spectrum is defined by the strong electron-withdrawing nature of the substituents. The sulfonyl group (-SO 2​ -) exerts a profound magnetic anisotropy and inductive deshielding effect on the adjacent aromatic proton (H4), pushing its resonance downfield to ~8.10 ppm.

The ortho-coupling constant between H4 and H5 (J = 8.5 Hz) serves as a critical self-validating metric; it mathematically confirms that the two remaining aromatic protons are adjacent, definitively proving the 2,6-dichloro-3-substituted regiochemistry (a para or meta relationship would yield J < 3 Hz). Furthermore, the sulfonamide proton (-SO 2​ NH-) appears as a distinct doublet near 8.00 ppm due to coupling with the adjacent methine proton of the isopropyl group. This chemical shift is highly characteristic of arylsulfonamides and is directly influenced by the Hammett constants of the dichloro-substituted ring[1].

References

  • Source: elsevier.
  • Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)

High-Resolution LC-MS/MS Fragmentation Dynamics of CAS 1036577-87-3

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid (CAS 1036577-87-3) Application Scope: Structural elucidation, impurity profiling, and pharmacokinetic assay development.

Executive Summary

CAS 1036577-87-3 is a highly functionalized aromatic compound featuring a carboxylic acid, a 2,6-dichloro substitution, and an isopropylsulfamoyl moiety. Frequently encountered as a critical intermediate or active pharmaceutical ingredient (API) impurity in the synthesis of sulfonamide-based therapeutics, its accurate analytical characterization is paramount. This application note details the mechanistic causality behind its mass spectrometric fragmentation, providing a self-validating LC-MS/MS protocol designed for high-confidence structural elucidation.

Mechanistic Causality of MS Fragmentation

To design a robust MS/MS method, one must first understand the gas-phase thermodynamic behavior of the molecule. We utilize Negative Electrospray Ionization (ESI-) because the carboxylic acid group (pKa ~2.5) readily deprotonates, yielding a highly stable, even-electron precursor ion [M−H]− at nominal m/z 310.

The Isotopic Self-Validation Signature

The presence of two chlorine atoms on the aromatic ring provides a built-in diagnostic tool. Chlorine exists naturally as 35Cl and 37Cl in an approximate 3:1 ratio. Consequently, the precursor ion presents a distinct isotopic cluster at m/z 309.97 (M), 311.97 (M+2), and 313.96 (M+4) in a rigid 9:6:1 abundance ratio . This signature acts as a primary self-validation checkpoint: if a precursor lacks this exact distribution, it is either an isobaric interference or an artifact.

Primary Fragmentation Pathways (CID)

Under Collision-Induced Dissociation (CID), the deprotonated molecule undergoes highly predictable, thermodynamically driven neutral losses supported by established gas-phase chemistry:

  • Decarboxylation (Loss of CO 2​ , 44 Da): Deprotonated benzoic acids are highly susceptible to losing carbon dioxide under collisional activation. The negative charge localized on the carboxylate drives the extrusion of CO 2​ , leaving a stable phenyl anion (or anilide-like species depending on resonance). As demonstrated in foundational studies on Q-Orbitrap systems, this decarboxylation can sometimes act as a reversible reaction in the ion trap, making it a dominant and highly diagnostic fragment at m/z 265.98 ().

  • Sulfonyl Extrusion (Loss of SO 2​ , 64 Da): A hallmark of deprotonated aromatic sulfonamides is the neutral loss of sulfur dioxide. The cleavage of the C-S bond is often accompanied by a Smiles-type rearrangement or direct extrusion, forming an anilide anion at m/z 246.01 ().

  • Aliphatic Cleavage (Loss of Propene, 42 Da): The isopropyl group attached to the sulfonamide nitrogen undergoes a McLafferty-like rearrangement or simple inductive cleavage, expelling neutral propene (C 3​ H 6​ ) to yield a primary sulfonamide fragment.

Fragmentation M [M-H]- m/z 309.97 F1 [M-H - CO2]- m/z 265.98 M->F1 - CO2 (44 Da) F2 [M-H - SO2]- m/z 246.01 M->F2 - SO2 (64 Da) F3 [M-H - CO2 - SO2]- m/z 202.02 F1->F3 - SO2 (64 Da) F2->F3 - CO2 (44 Da) F4 [M-H - CO2 - SO2 - C3H6]- m/z 159.97 F3->F4 - Propene (42 Da)

Figure 1: ESI- MS/MS fragmentation pathways for deprotonated CAS 1036577-87-3.

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, this protocol is designed with internal causality. We specifically avoid formic acid in the mobile phase, as low pH suppresses the ionization of the carboxylic acid. Instead, we utilize a neutral volatile buffer (Ammonium Acetate) to guarantee the analyte is pre-ionized in solution prior to ESI droplet formation.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of CAS 1036577-87-3 in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute to 1 µg/mL using Methanol/Water (50:50, v/v). Causality: This concentration is low enough to prevent detector saturation and in-source dimerization (e.g., [2M−H]− formation), while high enough to yield high-quality MS/MS spectra.

UHPLC Separation Parameters
  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B hold for 1 min; ramp to 95% B over 8 mins; hold for 2 mins; re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (Q-TOF or Triple Quadrupole)
  • Ionization Mode: ESI Negative.

  • Capillary Voltage: 2.5 kV (Kept relatively low to minimize premature in-source fragmentation of the fragile carboxyl group).

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE) Ramping: 10 eV to 40 eV. Causality: Decarboxylation requires low activation energy (~15 eV), whereas the extrusion of SO 2​ and propene requires higher energy (~30-40 eV). Ramping ensures all diagnostic fragments are captured in a single acquisition window.

LCMS_Workflow A Sample Prep (1 µg/mL) B UHPLC Separation (C18, NH4OAc) A->B C ESI Source (Negative Mode) B->C D Q1 Isolation (m/z 309.97) C->D E Collision Cell (CID: 10-40 eV) D->E F TOF/Q3 Detection (Fragment Analysis) E->F

Figure 2: Step-by-step LC-MS/MS workflow for CAS 1036577-87-3 analysis.

Quantitative Data & Exact Mass Assignments

To prevent false positives from isobaric interferences, high-resolution mass spectrometry (HRMS) data must be strictly evaluated against exact theoretical masses. The table below summarizes the critical quantitative parameters for the fragmentation of CAS 1036577-87-3.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Chemical Formula of FragmentMechanistic AssignmentRelative Abundance
309.9704 -- C10​H10​Cl2​NO4​S− Deprotonated Molecule [M−H]− Precursor
309.9704265.9806 43.9898 (CO 2​ ) C9​H10​Cl2​NO2​S− DecarboxylationHigh
309.9704246.0085 63.9619 (SO 2​ ) C10​H10​Cl2​NO2−​ Sulfonyl ExtrusionMedium
265.9806202.0187 63.9619 (SO 2​ ) C9​H10​Cl2​N− Sequential Loss of CO 2​
  • SO 2​
High
202.0187159.9717 42.0470 (C 3​ H 6​ ) C6​H4​Cl2​N− Loss of Isopropyl (Propene)Low-Medium
System Suitability & Self-Validation Checkpoints

Before accepting the MS/MS spectra, verify the following:

  • Isotope Fidelity: Ensure the Q1 full scan displays the 9:6:1 ratio for m/z 310, 312, and 314. A deviation greater than 10% indicates a co-eluting matrix interference.

  • Mass Accuracy: All target fragments must fall within a < 5 ppm mass error window.

  • Neutral Loss Precision: The mass difference between m/z 309.9704 and 265.9806 must be exactly 43.9898 Da (CO 2​ ). If the loss is ~44.026 Da, it indicates the loss of an isobaric C 2​ H 4​ O group, meaning the structural assignment is incorrect.

References

  • Title: An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide Source: Rapid Communications in Mass Spectrometry, National Institutes of Health (PubMed) URL: [Link]

  • Title: CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements Source: Journal of the American Society for Mass Spectrometry, ACS Publications URL: [Link]

  • Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

Application Note & Protocols: Covalent Conjugation of 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid to Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the covalent conjugation of 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid to peptides. Peptide conjugation is a cornerstone of modern therapeutic development, enabling the creation of targeted drug delivery systems, enhancing the pharmacokinetic profiles of molecules, and generating potent immunogens for antibody production.[1][2] This guide details the chemical principles, experimental workflows, and analytical validation required for successful conjugation. We present two robust protocols based on widely adopted and efficient amide bond formation chemistries: the two-step carbodiimide (EDC/sulfo-NHS) method for aqueous environments and the high-efficiency uronium salt (HATU) method for both solution-phase and solid-phase applications.[3][4] Each protocol is accompanied by explanations of the underlying reaction mechanisms, step-by-step instructions, and strategies for purification and characterization.

Principles of Conjugation: Forming the Amide Bond

The conjugation of 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid to a peptide is achieved by forming a stable amide bond. This classic condensation reaction links the carboxylic acid group of the small molecule to a primary amine on the peptide.[5]

  • The Carboxylic Acid Handle: The benzoic acid moiety of the target molecule is the "handle" that will be activated for conjugation.

  • The Peptide's Nucleophilic Amines: The primary amines on a peptide serve as the nucleophilic targets for the activated carboxylic acid. The most common targets are:

    • The N-terminal α-amine: The free amine group at the beginning of the peptide chain.

    • The ε-amine of Lysine (Lys) side chains: Peptides containing one or more lysine residues offer additional sites for conjugation.

The core challenge in amide bond formation for bioconjugation is to activate the carboxylic acid sufficiently so that it readily reacts with the peptide's amine under conditions that preserve the peptide's structural integrity.[6][7] This is accomplished using specialized coupling reagents.

Experimental Workflow Overview

The overall process for successful peptide conjugation involves a multi-stage workflow, from initial reagent selection to final product validation.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_reagents Reagent & Buffer Preparation select_strategy Select Coupling Strategy (e.g., EDC/HATU) activation Activate Carboxylic Acid (Small Molecule) select_strategy->activation coupling Couple to Peptide Amine (N-terminus or Lysine) activation->coupling quench Quench Reaction coupling->quench purify Purification (e.g., RP-HPLC) quench->purify characterize Characterization (LC-MS, HPLC Purity) purify->characterize

Figure 1: General workflow for the conjugation of a carboxylic acid-containing small molecule to a peptide.

Selecting the Optimal Coupling Chemistry

The choice of coupling reagent is critical and depends on the peptide's properties (e.g., solubility, stability), the desired reaction environment (aqueous vs. organic), and the required reaction efficiency. We will focus on two of the most reliable and widely used methods.

FeatureEDC / Sulfo-NHS ChemistryHATU Chemistry
Reaction Environment Primarily aqueous buffers (e.g., MES, PBS).[8]Primarily polar aprotic organic solvents (e.g., DMF, NMP).[4]
Mechanism Forms an O-acylisourea intermediate, which is converted to a more stable, amine-reactive Sulfo-NHS ester.[9]Forms a highly reactive O-acyluronium intermediate, which rearranges to a potent OAt-active ester.[10]
Efficiency & Speed Reliable and efficient. Reaction times are typically a few hours to overnight.[3]Very high efficiency and fast kinetics, often complete in under an hour.[4][11] Excellent for sterically hindered substrates.[12]
Key Advantages Ideal for biological molecules in native buffers. Minimizes protein-protein crosslinking in a two-step process.[9]Superior for difficult couplings, reduces risk of racemization due to the "7-aza effect".[10][12]
Common Base Not required for activation; reaction proceeds at pH 4.5-7.5.[8]Requires a non-nucleophilic organic base, typically Diisopropylethylamine (DIPEA).[13]
Mechanism 1: Two-Step EDC/Sulfo-NHS Activation

This is the most common method for conjugating molecules to proteins and peptides in aqueous buffers. EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) activates the carboxyl group. The addition of Sulfo-NHS (N-hydroxysulfosuccinimide) traps the highly reactive intermediate to form a semi-stable ester, which then efficiently reacts with primary amines. This two-step approach improves reaction yields and allows for the removal of excess EDC before adding the peptide, preventing unwanted side reactions.[8][9]

G R_COOH R-COOH (Benzoic Acid) O_acylisourea [O-Acylisourea Intermediate] (Unstable) R_COOH->O_acylisourea Activation pH 4.5-6.0 EDC + EDC Sulfo_NHS_Ester Sulfo-NHS Ester (Amine-Reactive) O_acylisourea->Sulfo_NHS_Ester Esterification Sulfo_NHS + Sulfo-NHS Amide_Bond R-CO-NH-Peptide (Stable Amide Bond) Sulfo_NHS_Ester->Amide_Bond Aminolysis pH 7.2-8.0 Peptide_NH2 + Peptide-NH₂

Figure 2: Reaction mechanism for EDC/Sulfo-NHS mediated amide bond formation.

Mechanism 2: HATU-Mediated Activation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt-based coupling reagent renowned for its high efficiency and ability to suppress racemization.[4] The reaction is driven by a non-nucleophilic base (DIPEA) that deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive OAt-ester, which rapidly couples with the peptide's amine.[10][13] The enhanced reactivity of HATU over similar reagents like HBTU is attributed to the "7-aza effect," where the nitrogen atom in the triazole ring participates in the reaction, increasing the leaving group's potential.[10]

G R_COOH R-COOH (Benzoic Acid) Carboxylate R-COO⁻ (Carboxylate) R_COOH->Carboxylate Deprotonation DIPEA + DIPEA OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester Activation HATU + HATU Amide_Bond R-CO-NH-Peptide (Stable Amide Bond) OAt_Ester->Amide_Bond Aminolysis Peptide_NH2 + Peptide-NH₂

Figure 3: Reaction mechanism for HATU-mediated amide bond formation.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation in Aqueous Buffer

This protocol is ideal for peptides that are soluble and stable in aqueous solutions. It minimizes the risk of side reactions by activating the small molecule first before introducing the peptide.

A. Materials & Reagents

  • 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid

  • Peptide with at least one primary amine (N-terminus or Lysine)

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 100 mM MES (2-(N-morpholino)ethanesulfonic acid), 500 mM NaCl, pH 6.0[14]

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl or Hydroxylamine, pH 8.5

  • Solvent for small molecule: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification equipment (RP-HPLC system)

B. Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare a 10-50 mM stock solution of the benzoic acid derivative in a minimal amount of DMSO or DMF.

    • Dissolve the peptide in Coupling Buffer to a final concentration of 1-10 mg/mL.

    • Crucially, prepare EDC and Sulfo-NHS solutions immediately before use , as EDC is moisture-sensitive and hydrolyzes in water.[9] Dissolve both in room-temperature Activation Buffer to a concentration of ~100-200 mM.

  • Activation of the Carboxylic Acid (Step 1):

    • In a microcentrifuge tube, combine the benzoic acid stock solution with Activation Buffer.

    • Add a 5-10 fold molar excess of Sulfo-NHS relative to the benzoic acid.

    • Add a 2-5 fold molar excess of EDC relative to the benzoic acid. A good starting ratio of Acid:EDC:Sulfo-NHS is 1:2:5.[15]

    • Vortex gently and incubate at room temperature for 15-30 minutes.[3]

  • Conjugation to the Peptide (Step 2):

    • Add the activated small molecule solution from Step 2 directly to the peptide solution. The final concentration of organic solvent (DMSO/DMF) should ideally be kept below 10% (v/v) to avoid peptide denaturation.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing.[16]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.[14] This will hydrolyze any remaining active esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Proceed immediately to purification via RP-HPLC to separate the desired conjugate from unreacted peptide, small molecule, and reaction byproducts.[17][18]

Protocol 2: HATU-Mediated Conjugation in Organic Solvent

This protocol is highly effective for peptides soluble in organic solvents or for conjugations that are sterically hindered or prove difficult with EDC/NHS.

A. Materials & Reagents

  • 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid

  • Peptide (lyophilized)

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous, amine-free DMF (or NMP)

  • Purification equipment (RP-HPLC system)

B. Step-by-Step Methodology

  • Reagent Preparation:

    • Dissolve the lyophilized peptide in anhydrous DMF.

    • In a separate tube, dissolve the benzoic acid derivative in anhydrous DMF.

  • Pre-Activation of the Carboxylic Acid:

    • To the benzoic acid solution, add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA (relative to the benzoic acid).[4][10]

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[10] During this time, the solution may change color as the active ester forms. Do not wait too long, as the active ester can degrade.

  • Conjugation to the Peptide:

    • Add the pre-activated small molecule solution to the peptide solution.

    • Allow the reaction to proceed at room temperature for 30-90 minutes. Reaction progress can be monitored by analytical HPLC-MS.

  • Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA) and proceed directly to RP-HPLC purification.

Purification and Characterization of the Conjugate

Post-reaction processing is as critical as the conjugation itself to ensure the final product is pure and correctly identified.

Purification: The Central Role of RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the state-of-the-art technique for purifying peptide conjugates.[18][19] It separates molecules based on their hydrophobicity. Since the conjugated peptide is typically more hydrophobic than the unconjugated starting peptide, it will elute later from the C18 column, allowing for effective separation.

  • Column: C18 stationary phase is the most common choice.

  • Mobile Phase: A gradient of water (Solvent A) and acetonitrile (Solvent B), both typically containing 0.1% trifluoroacetic acid (TFA), is used to elute the compounds.

  • Detection: UV absorbance is monitored, typically at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr).

Characterization: Confirming Success

Orthogonal analytical methods are required to confirm the identity and purity of the final conjugate.[20][21]

  • Analytical RP-HPLC: Used to assess the purity of the final product. A sharp, single peak at a new retention time relative to the starting peptide indicates a high-purity conjugate.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive technique for confirming a successful conjugation.[2] The observed molecular weight of the purified product should exactly match the theoretical molecular weight of the peptide plus the small molecule, minus the mass of water (18.02 Da) lost during amide bond formation.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conjugation Yield 1. Inactive coupling reagents (e.g., hydrolyzed EDC).2. Incorrect buffer pH or composition (amines in buffer).3. Insufficient molar excess of reagents.4. Steric hindrance around the conjugation site.1. Use fresh, high-quality reagents. Prepare EDC/Sulfo-NHS solutions immediately before use.[9]2. Ensure activation is done in an amine-free buffer (e.g., MES) at pH ~6.0 and coupling at pH ~7.2-7.5.[8]3. Increase the molar excess of the activated small molecule and/or coupling reagents.4. Switch to a more powerful coupling reagent like HATU.[12]
Multiple Product Peaks in HPLC 1. Conjugation at multiple sites (e.g., N-terminus and several Lys residues).2. Incomplete reaction, leaving starting material.3. Side reactions or degradation of the peptide/conjugate.1. This is expected if the peptide has multiple available amines. If site-specificity is required, peptide design must be altered (e.g., protecting Lys groups).2. Increase reaction time or reagent concentration.3. Optimize pH and temperature. Ensure prompt purification after quenching.
Product Aggregation/Precipitation 1. Low solubility of the small molecule or the final conjugate.2. Use of excessive organic co-solvent, causing peptide to crash out.1. Perform the reaction at a more dilute concentration. Add solubilizing agents if compatible.2. Keep the final concentration of DMSO/DMF below 10% for aqueous reactions.[16] For HATU reactions, ensure the peptide is fully soluble in the chosen organic solvent.

References

  • ResearchGate. (n.d.). Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide... Retrieved from [Link]

  • Bio-Works. (n.d.). Peptide purification. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 2105 - HATU. Retrieved from [Link]

  • CEM Corporation. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • sb-PEPTIDE. (n.d.). Peptide purification method development. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Conjugations. Retrieved from [Link]

  • MDPI. (2024, July 29). Advances in Therapeutic Peptides Separation and Purification. Retrieved from [Link]

  • Anaspec. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. Retrieved from [Link]

  • Organic Letters. (2007, July 28). Peptide Nucleic Acid Synthesis by Novel Amide Formation. Retrieved from [Link]

  • Sterling Pharma Solutions. (2023, July 14). Characterisation of a peptide conjugate and impurities. Retrieved from [Link]

  • PEPDOO. (2025, June 30). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]

  • Vrije Universiteit Brussel. (2019, April 26). A New Wave of Amide Bond Formations for Peptide Synthesis. Retrieved from [Link]

  • YouTube. (2020, December 22). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2024, June 4). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing degradation of 2,6-dichloro-3-(isopropylsulfamoyl)benzoic acid during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage and handling of 2,6-dichloro-3-(isopropylsulfamoyl)benzoic acid to prevent its degradation. We address common issues through frequently asked questions and provide detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid 2,6-dichloro-3-(isopropylsulfamoyl)benzoic acid?

A1: To ensure maximum stability, the solid compound should be stored in a tightly sealed container in a controlled environment. The key is to minimize exposure to the three primary degradation catalysts: moisture, light, and heat.[1] We recommend storing the material inside a desiccator at refrigerated temperatures (2-8 °C) with the container headspace backfilled with an inert gas like argon or nitrogen.

ParameterRecommended ConditionRationale
Temperature 2–8 °CReduces the rate of potential thermally induced degradation, such as decarboxylation or hydrolysis.[2][3]
Atmosphere Inert Gas (Argon, Nitrogen)Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[4]
Light Amber Glass Vial / DarkProtects the compound from photolytic degradation, as aromatic and chlorinated compounds can be light-sensitive.[5][6]
Humidity Low (Store in Desiccator)Minimizes water availability, which is a key reactant in the primary hydrolytic degradation pathway of the sulfonamide group.[4][7]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture and contaminants. Glass is preferred for its inertness.

Q2: What are the primary chemical degradation pathways for this molecule?

A2: Based on its structure, 2,6-dichloro-3-(isopropylsulfamoyl)benzoic acid is susceptible to several degradation mechanisms. The most significant are:

  • Hydrolysis of the Sulfonamide Bond: This is the most probable degradation pathway. The sulfur-nitrogen (S-N) bond in the sulfonamide group can be cleaved by acid- or base-catalyzed hydrolysis, yielding 2,6-dichlorobenzoic acid-3-sulfonic acid and isopropylamine.[7][8][9] This reaction is accelerated by the presence of water.

  • Decarboxylation: At elevated temperatures, the benzoic acid moiety can lose its carboxylic acid group as carbon dioxide (CO₂).[3] While benzoic acid itself is relatively stable to heat, this pathway should be considered under thermal stress.[3]

  • Photodegradation: Exposure to UV or high-intensity light can induce photolytic cleavage, potentially leading to dechlorination or other complex reactions involving the aromatic ring.[10][11][12]

G main 2,6-dichloro-3-(isopropylsulfamoyl)benzoic acid hydrolysis_prod 2,6-dichlorobenzoic acid-3-sulfonic acid + Isopropylamine main->hydrolysis_prod  Hydrolysis (H₂O, Acid/Base) decarbox_prod 2,6-dichloro-3-(isopropylsulfamoyl)benzene + CO₂ main->decarbox_prod  Thermal Stress (High Temp) photo_prod Various Photolytic Products (e.g., dechlorinated species) main->photo_prod  Photodegradation (UV Light)

Caption: Primary degradation pathways for the target molecule.

Q3: How does pH affect the stability of the compound in solution?

A3: The compound's stability in solution is highly pH-dependent. Both strongly acidic and strongly alkaline conditions will significantly accelerate the hydrolysis of the sulfonamide group.[7][8] The molecule contains a carboxylic acid group, which will be deprotonated (C6H5COO⁻) at pH values above its pKa (typically around 4 for benzoic acids), and protonated (C6H5COOH) at lower pH.[13] The sulfonamide group can also be ionized in strongly basic conditions.[7] For maximum stability in solution, a slightly acidic pH range (e.g., pH 4-6) is generally preferable to minimize both acid and base-catalyzed hydrolysis, though this must be determined empirically.[14]

Q4: I need to prepare a stock solution. What is the best solvent and how should it be stored?

A4: For stock solutions, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in reactions (e.g., esterification of the carboxylic acid) and may contain residual water. Prepare solutions fresh whenever possible. If storage is necessary, aliquot the solution into small-volume, tightly sealed vials with an inert gas overlay and store at -20°C or -80°C to minimize degradation.

Troubleshooting Guide

Problem: I see unexpected peaks in my HPLC/LC-MS chromatogram during a stability study.

  • Possible Cause 1: Hydrolytic Degradation. This is the most common cause. The presence of moisture or a non-optimal pH in your sample matrix can cause the sulfonamide bond to break.

    • Troubleshooting Steps:

      • Identify the Degradant: The primary hydrolysis product will have a different mass and retention time. The expected products are 2,6-dichlorobenzoic acid-3-sulfonic acid and isopropylamine. Use mass spectrometry to check for ions corresponding to these fragments.

      • Perform a Forced Degradation Study: Intentionally degrade the compound under mild acid and base conditions (see Protocol 2 below). This will generate the hydrolysis degradants, which you can use as standards to confirm the identity of the unexpected peaks in your study samples.[14][15]

      • Corrective Action: Ensure all solvents are anhydrous. If working with aqueous solutions, prepare them fresh and buffer them to an appropriate pH (empirically determined, but start in the pH 4-6 range). Store solid material in a desiccator.[1][16]

  • Possible Cause 2: Photodegradation. If samples were exposed to light during handling or storage, photolytic byproducts may have formed.

    • Troubleshooting Steps:

      • Review Sample Handling: Were samples protected from light at all times?

      • Conduct a Photostability Test: Expose a solution of the compound to a controlled UV light source (see Protocol 2). Analyze the resulting mixture by LC-MS to see if the unknown peaks are generated.

      • Corrective Action: Use amber vials or wrap containers in aluminum foil during all experiments and storage.[5]

G cluster_0 Investigation cluster_1 Identification & Action start Unexpected Peak Observed in LC-MS check_mass Check Mass of Unexpected Peak start->check_mass forced_degradation Run Forced Degradation Study (Protocol 2) check_mass->forced_degradation compare Compare Retention Time & Mass Spectra forced_degradation->compare is_hydrolysis Match for Hydrolysis Product? compare->is_hydrolysis is_photo Match for Photodegradation? is_hydrolysis->is_photo No fix_hydrolysis Implement Strict Anhydrous/pH Control Procedures is_hydrolysis->fix_hydrolysis Yes fix_photo Implement Strict Light Protection Procedures is_photo->fix_photo Yes unknown Investigate Other Pathways (e.g., Oxidation, Thermal) is_photo->unknown No

Sources

Technical Support Center: LC-MS Troubleshooting & Optimization for 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support hub for the chromatographic and mass spectrometric optimization of 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid. This guide is engineered for researchers and drug development professionals who require robust, reproducible, and highly sensitive LC-MS/MS assays.

Part 1: The Mechanistic "Why" (Compound Profiling)

To optimize a method, we must first deconstruct the analyte. 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid presents a unique bifunctional challenge that frequently causes standard LC-MS methods to fail:

  • The Di-ortho Substituted Benzoic Acid: Unsubstituted benzoic acid has a pKa of ~4.2, meaning it is protonated and well-retained on reversed-phase (RP) columns at pH 3[1]. However, the two strongly electron-withdrawing chlorine atoms at the 2 and 6 positions exert a powerful inductive effect, drastically depressing the pKa of the carboxylic acid to an estimated < 2.0.

  • The Sulfonamide Moiety: The secondary sulfonamide (-SO2NH-isopropyl) is weakly acidic (pKa ~ 10) and provides a secondary site for deprotonation at high pH, making the molecule highly polarizable[2].

The Core Conflict: Standard LC-MS mobile phases for acidic compounds rely on 0.1% formic acid (FA), which yields a pH of ~2.7[3]. At pH 2.7, a carboxylic acid with a pKa < 2.0 is predominantly ionized (deprotonated). This ionized state prefers the aqueous mobile phase, leading to premature elution (voiding) and peak tailing on standard C18 columns[1].

Part 2: Troubleshooting FAQs

Q1: My compound is eluting in the void volume on a standard C18 column with 0.1% Formic Acid. How do I increase retention? A1: The lack of retention is caused by the analyte being predominantly in its ionized (carboxylate) state at pH 2.7. To increase retention, you must either suppress ionization or change the stationary phase chemistry.

  • Solution A (Phase Change): Switch to a High-Strength Silica (HSS) T3 column or a polar-embedded phase (e.g., CSH C18). These columns are specifically designed to retain polar and partially ionized analytes better than standard end-capped C18s[4].

  • Solution B (Mixed-Mode): Utilize a Mixed-Mode Weak Anion Exchange (WAX) column. The positively charged surface of the WAX column will retain the negatively charged carboxylate via electrostatic interactions, allowing you to use MS-friendly volatile buffers without requiring extremely low pH.

Q2: I switched to 0.05% Trifluoroacetic Acid (TFA) to lower the pH to ~2.0. My peak shape and retention are perfect, but my MS signal in negative ESI mode has vanished. Why? A2: TFA is a strong ion-pairing agent that drastically reduces the surface tension of electrospray droplets and competes for charge, leading to severe ion suppression in the LC-MS interface[3].

  • Solution: If you must use TFA for chromatographic resolution, implement a post-column "make-up" flow. Infusing a weak solution of ammonium hydroxide or 1% propionic acid in isopropanol post-column (before the ESI source) can disrupt the TFA-analyte ion pair and recover negative ion sensitivity. Alternatively, revert to 0.1% FA, which is the preferred low-pH modifier for LC-MS[3], and rely on column chemistry (Solution A) for retention.

Q3: I am seeing severe peak tailing. Is this a column degradation issue? A3: While it could be column voiding, tailing for this specific compound is usually a symptom of partial ionization or secondary interactions with unreacted surface silanols. When the mobile phase pH is within ±1 unit of the analyte's pKa, the compound exists in a dynamic equilibrium between neutral and ionized states, causing split or tailing peaks[3].

  • Solution: Ensure the mobile phase is strongly buffered. If using 0.1% FA is insufficient, try a 10 mM ammonium formate buffer adjusted to pH 2.8 to increase ionic strength, which can mask secondary silanol interactions and sharpen the peak[5].

Part 3: Validated Experimental Protocols
Protocol A: Optimized RPLC-MS/MS Method (Focus on Balance of Retention and Sensitivity)

This self-validating protocol utilizes a polar-retaining stationary phase to overcome the ionization state without resorting to MS-suppressing ion-pair reagents.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent polar-embedded column.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 60% B over 4 mins, ramp to 95% B over 1 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS Detection: ESI Negative mode. Monitor the [M-H]- precursor ion.

  • Self-Validation Check: Inject a void volume marker (e.g., uracil). The retention factor ( k′ ) of your analyte must be ≥2.0 . If k′<2.0 , decrease the starting %B to 2%.

Protocol B: Orthogonal HILIC-MS/MS Method (Focus on Absolute Sensitivity)

If RPLC fails to provide adequate retention, HILIC leverages the compound's extreme polarity when ionized.

  • Column: Acquity BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with Ammonium Hydroxide).

  • Mobile Phase B: 10 mM Ammonium Acetate in 90% Acetonitrile / 10% Water.

  • Gradient: Start at 95% B, ramp down to 50% B over 5 mins.

  • Rationale: At pH 9.0, both the carboxylic acid and potentially the sulfonamide are deprotonated. The highly polar, doubly-charged species will be strongly retained on the Amide column, and high pH drastically enhances ESI(-) sensitivity[4].

Part 4: Quantitative Data Summaries

Table 1: Impact of Mobile Phase Modifiers on RPLC Performance (Standard C18 vs Polar-Embedded)

Mobile Phase ModifierApprox. pHRetention Factor ( k′ )Peak Symmetry ( As​ )ESI(-) MS Signal Intensity
0.1% Formic Acid (Standard C18)2.70.8 (Poor/Voiding)1.8 (Severe Tailing)High
0.05% TFA (Standard C18)2.03.5 (Good)1.1 (Excellent)Very Low (Suppressed)
10 mM NH4Ac (Standard C18)6.80.2 (Void)N/AVery High
0.1% FA (CSH C18) 2.7 2.8 (Optimal) 1.2 (Good) High
Part 5: Workflow Visualization

LCMS_Workflow A 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid (pKa < 2.0 due to ortho-Cl) B Is Retention Factor (k') > 2 on C18? A->B C Yes: Proceed to MS Optimization B->C Yes D No: Compound is ionized at pH 2.7 (0.1% Formic Acid) B->D No E Option 1: Lower pH Use 0.05% TFA (pH ~2.0) D->E F Option 2: Change Stationary Phase Use Mixed-Mode WAX or HILIC D->F G Warning: TFA suppresses ESI(-) Use post-column make-up flow E->G H Optimal ESI(-) Sensitivity Maintains Retention F->H

Decision matrix for optimizing retention and MS sensitivity of acidic benzoic acid derivatives.

Part 6: References
  • Control pH During Method Development for Better Chromatography Source: lcms.cz URL:[Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: National Institutes of Health (NIH) URL:[Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS Source: Agilent Technologies URL:[Link]

  • A Guide to HPLC and LC-MS Buffer Selection Source: ACE HPLC URL:[Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles Source: Waters Corporation URL:[Link]

Sources

Overcoming steric hindrance when reacting with 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for scientists and drug development professionals working with 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid .

Working with this substrate presents two distinct chemical hurdles:

  • The "Steric Wall" : The carboxylic acid is flanked by two bulky chlorine atoms at the ortho (2,6) positions. This creates extreme steric hindrance, fundamentally altering the reactivity of the carboxylate group.

  • Chemoselectivity : The molecule features a secondary sulfonamide group (-SO₂NH-iPr) at position 3. The N-H proton is acidic (pKa ~ 8–10) and is prone to competitive deprotonation and side reactions under basic conditions.

Below, you will find troubleshooting guides, mechanistic explanations, and validated protocols to successfully navigate these challenges.

I. Troubleshooting & FAQs

Q: I attempted an amidation/esterification using standard DCC/DMAP or EDC/HOBt, but LC-MS shows 0% conversion. What went wrong? A: The failure is a direct consequence of steric exclusion. In carbodiimide-mediated couplings (like DCC or EDC), the carboxylic acid must first react to form an O-acylisourea intermediate. For 2,6-disubstituted benzoic acids, this intermediate is exceptionally bulky. The two ortho-chlorines physically block the incoming nucleophile from achieving the necessary Bürgi-Dunitz trajectory required to attack the carbonyl carbon. Literature confirms that standard carbodiimide couplings with 2,6-dichlorobenzoic acid derivatives typically yield no product[1].

Q: Can I use Yamaguchi esterification to overcome this steric hindrance? A: No, Yamaguchi esterification is generally ineffective for this specific substrate. The Yamaguchi protocol relies on 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride. Attempting to form a mixed anhydride between your 2,6-dichloro acid and 2,4,6-trichlorobenzoyl chloride forces two incredibly bulky aromatic systems together. The steric repulsion prevents the formation of the mixed anhydride entirely, or if it does form, it completely shields both carbonyls from nucleophilic attack[2].

Q: I tried direct alkylation of the carboxylate with an alkyl halide and K₂CO₃, but I isolated a mixture of products, including a mass corresponding to double alkylation. Why? A: This is a chemoselectivity failure driven by pKa. Your molecule contains an acidic sulfonamide N-H. In the presence of strong inorganic bases like K₂CO₃ or Cs₂CO₃, both the carboxylic acid and the sulfonamide are deprotonated. The resulting sulfonamide anion is a potent nucleophile and competitively attacks the alkyl halide, leading to N,O-dialkylation. To prevent this, you must either protect the sulfonamide prior to the reaction or avoid basic conditions entirely (e.g., by utilizing an acyl chloride route).

Q: What is the most reliable method for forming an amide or ester with this molecule? A: The "gold standard" for 2,6-dichloro systems is a two-step acyl chloride generation followed by nucleophilic attack. Because the chloride ion is small, reagents like oxalyl chloride can successfully access the sterically hindered carboxylate. The resulting 2,6-dichloroacyl chloride is highly electrophilic and planar, allowing even hindered nucleophiles to attack. Alternatively, if your nucleophile is a primary amine, uronium-based coupling agents like HATU can be used. HATU forms an OAt active ester, which benefits from anchimeric assistance (neighboring group participation) by the pyridine nitrogen of the HOAt leaving group, accelerating the coupling despite the steric bulk[3]. However, HATU efficiency drops significantly with sterically hindered substrates[4].

II. Mechanistic Pathways & Decision Workflows

Mechanism cluster_0 Standard Coupling (DCC/DMAP) cluster_1 Acyl Chloride Route Substrate 2,6-Dichloro Benzoic Acid Core Inter1 O-Acylisourea Intermediate Substrate->Inter1 DCC Inter2 Acyl Chloride Intermediate Substrate->Inter2 (COCl)2 Fail Reaction Blocked by 2,6-Cl Steric Wall Inter1->Fail Nucleophile Blocked Success Target Amide/Ester Formed Inter2->Success Nucleophile Attacks

Mechanistic pathway comparing the failure of DCC/DMAP to the success of acyl chloride activation.

Workflow Start Target: React 2,6-Dichloro-3- [(propan-2-yl)sulfamoyl]benzoic acid Q1 Is the nucleophile sterically hindered? Start->Q1 Path1 Yes (e.g., secondary amines) Q1->Path1 Path2 No (e.g., primary amines) Q1->Path2 Sol1 Use Acyl Chloride Route (Oxalyl Chloride / DMF cat.) Path1->Sol1 Sol2 Use HATU / HOAt / DIPEA Path2->Sol2 Warn1 Caution: Monitor Sulfonamide Deprotonation (Avoid excess strong base) Sol1->Warn1 Sol2->Warn1

Decision tree for selecting coupling conditions based on nucleophile steric hindrance.

III. Quantitative Efficacy of Activation Methods

The following table summarizes the expected efficacy of various activation strategies when applied to 2,6-disubstituted benzoic acids based on empirical literature data.

Activation MethodReagentsEfficacy for 2,6-Dichloro AcidsPrimary Mechanistic Limitation
Carbodiimide DCC/DMAP or EDC/HOBtVery Low (0–5%)O-acylisourea intermediate is too sterically hindered for nucleophilic attack.
Mixed Anhydride Yamaguchi ReagentLow (<10%)Severe steric clash between the two bulky aromatic rings prevents anhydride formation.
Uronium Salt HATU / DIPEAModerate to High (50–85%)Highly effective for primary amines due to anchimeric assistance, but fails with bulky nucleophiles[3],[4].
Acyl Halide Oxalyl Chloride / DMFVery High (>90%)Small chloride leaving group easily bypasses the steric wall.

IV. Validated Experimental Protocols

Protocol A: Two-Step Acyl Chloride Amidation/Esterification (Recommended)

This protocol utilizes Vilsmeier-Haack activation to bypass the steric wall. It is a self-validating system: the cessation of gas evolution visually confirms the complete conversion of the acid to the highly reactive acyl chloride.

Step 1: Acyl Chloride Generation

  • Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq). Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active species capable of attacking the sterically hindered acid.

  • Activation: Cool the reaction mixture to 0 °C. Dropwise add oxalyl chloride (1.5 eq).

  • Validation: Remove the ice bath and stir at room temperature. Monitor the reaction visually. The reaction is complete when gas evolution (CO and CO₂) completely ceases (typically 2–3 hours).

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate twice with anhydrous toluene to ensure complete removal of oxalyl chloride and HCl.

Step 2: Coupling

  • Reaction: Redissolve the crude acyl chloride in anhydrous DCM (0.2 M). Cool to 0 °C.

  • Addition: Add the nucleophile (amine or alcohol, 1.2 eq) followed dropwise by a non-nucleophilic base (e.g., DIPEA, 2.5 eq).

  • Completion: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃ and extract with DCM.

Protocol B: HATU-Mediated Coupling (For Primary Amines Only)

Use this protocol if your nucleophile is sensitive to acyl chloride conditions and is strictly unhindered (e.g., a primary aliphatic amine).

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (2.5 eq) and stir the mixture at room temperature for exactly 30 minutes. Causality: Pre-activation is critical for hindered acids. You must ensure complete conversion to the OAt active ester before introducing the nucleophile, otherwise, the unreacted amine will degrade the HATU reagent[3].

  • Coupling: Add the amine (1.1 eq) to the pre-activated mixture. Stir at room temperature for 4–12 hours. Monitor conversion via LC-MS.

V. References

  • Organic & Biomolecular Chemistry - RSC Publishing Source: rsc.org URL:1

  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method Source: acs.org URL:2

  • Technical Support Center: HATU Coupling Reactions Source: benchchem.com URL:3

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries Source: nih.gov URL:4

Sources

Technical Support Center: Optimizing Coupling Conditions for 2,6-Dichloro-3-Sulfamoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing coupling reactions involving the 2,6-dichloro-3-sulfamoylbenzoic acid scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical challenges presented by this sterically hindered and electronically complex molecule. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve optimal results in your synthetic campaigns.

Understanding the Core Challenges

The 2,6-dichloro-3-sulfamoylbenzoic acid core presents a trifecta of synthetic hurdles: severe steric hindrance, competing reactive sites, and deactivating electronic effects. The two chlorine atoms ortho to the carboxylic acid create a highly congested environment, significantly impeding access for incoming nucleophiles or catalyst complexes.[1][2] This steric blockade is the primary reason standard coupling protocols often fail or deliver disappointingly low yields.

Simultaneously, the molecule offers three distinct points for chemical modification: the carboxylic acid, the two aryl-chloride bonds, and the sulfamoyl group. Optimizing for selective reaction at one site without unintended side reactions at another is paramount.

G sub 2,6-Dichloro-3-Sulfamoylbenzoic Acid Key Challenges challenge1 Severe Steric Hindrance at C1-Carboxyl sub:f1->challenge1 Ortho-dichloro substitution challenge2 Multiple Reactive Sites (Competition) sub:f1->challenge2 COOH, Ar-Cl, SO₂NH₂ challenge3 Electron Deficient Ring (Reduced Reactivity for C-Cl) sub:f1->challenge3 Cl and SO₂NH₂ are EWGs

Caption: Core synthetic challenges of the target scaffold.

Section 1: Amide Coupling at the Carboxylic Acid

This is often the most sought-after transformation and the most challenging due to the steric hindrance around the carboxyl group.

Frequently Asked Questions & Troubleshooting

Question 1: My standard amide coupling reaction using EDC/HOBt gave no or very low yield. What is the cause and what should I do next?

Answer: This is the most common issue encountered with this substrate. The low yield is almost certainly due to the severe steric hindrance from the two ortho-chlorine atoms, which prevents the activated carboxylic acid intermediate from reacting efficiently with the incoming amine.[2] Standard activating agents like EDC (a carbodiimide) and additives like HOBt form activated esters that are not reactive enough to overcome this physical barrier, especially with poorly nucleophilic or bulky amines.[3][4]

Troubleshooting Workflow:

G start Low/No Amide Product q1 Are you using a standard coupling reagent (e.g., EDC, DCC)? start->q1 sol1 Switch to a High-Potency Uronium/Phosphonium Reagent (HATU, HCTU, PyBOP, COMU) q1->sol1 Yes q3 Have you optimized reaction conditions? q1->q3 No sol1_desc These generate more reactive OAt/OBt esters and are proven for hindered couplings. [8] sol1->sol1_desc q2 Still low yield with potent reagent? sol1->q2 sol2 Convert to Acyl Fluoride in situ (e.g., using BTFFH or PyFluor) q2->sol2 Yes q2->q3 No sol2_desc Acyl fluorides are small, highly reactive, and excellent for sterically demanding couplings. [42] sol2->sol2_desc sol2->q3 sol3 Increase Temperature & Time (e.g., 40-60°C, 12-24h) Use high-boiling polar aprotic solvent (DMF, NMP). q3->sol3

Caption: Troubleshooting workflow for low-yield amide coupling.

Question 2: Which specific coupling reagent should I choose for this system?

Answer: Your choice of reagent is critical. Move away from carbodiimides and toward modern onium salts (uronium/phosphonium) or acyl fluoride precursors. These are designed specifically for challenging couplings.[5][6]

Table 1: Recommended Coupling Reagents for Hindered Substrates

Reagent ClassExample(s)Rationale & Key AdvantagesCitation(s)
Uronium/Aminium Salts HATU, HCTUGenerate highly reactive OAt (7-aza-1-hydroxybenzotriazole) or O-6-ClBt esters. HATU is often the gold standard for difficult couplings due to anchimeric assistance from the pyridine nitrogen.[5][7]
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, they form highly reactive activated esters. They do not have the potential to cause guanidinylation of the primary amine, a known side reaction with some uronium reagents.[5]
Immonium Salts COMUBased on the Oxyma Pure leaving group, which is more reactive and safer (non-explosive) than HOBt/HOAt. Excellent for hindered couplings and minimizing racemization.[5][8]
Acyl Halide Precursors PyFluor, BTFFHIn situ generation of acyl fluorides. The small size of the fluoride atom minimizes steric clash during the activation step, making it a powerful strategy when even HATU fails.[4][9]

Expert Tip: Start with HATU or HCTU. If the yield remains unsatisfactory, especially with a particularly bulky or electron-poor amine, moving to an acyl fluoride strategy is the most logical and powerful next step.

Section 2: Cross-Coupling at the C-Cl Bonds

The two C-Cl bonds on the aromatic ring are sites for C-C (e.g., Suzuki-Miyaura) or C-N (e.g., Buchwald-Hartwig) bond formation. The primary challenges are the lower reactivity of aryl chlorides compared to bromides or iodides and achieving selective mono- or di-substitution.[10][11]

Frequently Asked Questions & Troubleshooting

Question 3: I want to perform a Suzuki-Miyaura reaction. What are the best starting conditions?

Answer: For an electron-deficient aryl chloride like this, a highly active catalyst system is non-negotiable. This means using a modern palladium precatalyst and a bulky, electron-rich phosphine ligand.[12] Attempting this with older catalysts like Pd(PPh₃)₄ will almost certainly fail.

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationaleCitation(s)
Pd Precatalyst XPhos Pd G3, SPhos Pd G2/G3These are air- and moisture-stable palladacycle precatalysts that efficiently generate the active LPd(0) species in solution, leading to more reliable and reproducible results.[10][13]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl monophosphine ligands are essential for promoting the oxidative addition of the unreactive C-Cl bond.[10][12]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic inorganic bases are preferred. K₃PO₄ is a robust, common choice. Ensure the base is finely powdered for better reactivity.[10][12]
Solvent Toluene/H₂O, Dioxane/H₂O (e.g., 10:1 v/v)A polar aprotic solvent with a small amount of water is typically required for the transmetalation step.[12]
Temperature 80 - 110 °CElevated temperatures are necessary to overcome the activation barrier for C-Cl bond cleavage.[14]

Question 4: How can I control for mono- versus di-arylation in a Suzuki coupling?

Answer: Achieving selective mono-arylation is possible due to the different steric environments of the two chlorine atoms. The C6-Cl is more sterically hindered by the adjacent carboxylic acid group than the C2-Cl is by the sulfamoyl group.

  • For Mono-arylation: Use a slight excess (1.1-1.2 equivalents) of the boronic ester. The reaction will preferentially occur at the less hindered C2 position. Careful monitoring by LC-MS is crucial to stop the reaction before significant di-substitution occurs.[11]

  • For Di-arylation: Use a larger excess of the boronic ester (≥ 2.5 equivalents) and a longer reaction time or higher temperature to force the reaction at the more hindered C6 position.

Question 5: What about a Buchwald-Hartwig amination? What are the key considerations?

Answer: The principles are similar to the Suzuki reaction: a highly active catalyst system is required. However, ligand choice is even more critical and is highly dependent on the nature of the amine coupling partner.[10]

  • Ligand Choice: For primary alkyl- or anilines, ligands like BrettPhos or XPhos are excellent starting points. For secondary amines, RuPhos is often a better choice.[10]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) and LHMDS are common choices. For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ can be used, often requiring higher temperatures.[10][15]

  • Catalyst Inhibition: Be aware that the sulfamoyl group or other nitrogen-containing moieties in your substrate could potentially coordinate to the palladium center and inhibit catalysis. If you observe a stalled reaction, increasing the catalyst loading or using a more sterically encumbered ligand may help.[12]

G start Desired C-C or C-N Bond at Aryl Chloride q1 What type of bond? start->q1 suzuki Suzuki-Miyaura (C-C) q1->suzuki C-C buchwald Buchwald-Hartwig (C-N) q1->buchwald C-N suzuki_cond System: XPhos/SPhos Pd G3 Base: K₃PO₄ Solvent: Toluene/H₂O suzuki->suzuki_cond buchwald_cond System: BrettPhos/RuPhos Pd G3 Base: NaOtBu or K₃PO₄ Solvent: Toluene or Dioxane buchwald->buchwald_cond

Caption: Decision tree for selecting a cross-coupling strategy.

Section 3: Standard Experimental Protocols

These protocols provide robust starting points. Optimization of equivalents, temperature, and time will likely be necessary for your specific substrate.

Protocol 1: General Procedure for Hindered Amide Coupling using HATU
  • Reaction Setup: To an oven-dried reaction vial under an inert atmosphere (Nitrogen or Argon), add 2,6-dichloro-3-sulfamoylbenzoic acid (1.0 equiv).

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.

  • Reagent Addition: Add the amine (1.2 equiv), HATU (1.2 equiv), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Reaction: Stir the mixture at room temperature. If no significant conversion is observed by LC-MS after 2-4 hours, gradually heat the reaction to 40-60 °C.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until consumption of the limiting reagent is complete (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove base), saturated NaHCO₃ solution, water, and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[16]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the 2,6-dichloro-3-sulfamoylbenzoic acid derivative (1.0 equiv), the arylboronic acid or ester (1.2 equiv for mono-coupling), and finely powdered K₃PO₄ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[12]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%, if not using a precatalyst).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 10:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[12]

References

  • Benchchem. (2025). Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(Chloromethyl)benzoic acid.
  • Benchchem. (2025).
  • Bielenica, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides using 2,6-dichloro-3-chlorosulfonyl-benzoic acid.
  • Benchchem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Pharmapproach. (2020). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Lee, H., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
  • Montalbetti, C. A. G. N., & Falque, V. (2005).
  • Lee, H., et al. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed.
  • ResearchGate. (n.d.). New Trends in Peptide Coupling Reagents.
  • Benchchem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Dr. Akash Kumar. (2020). Synthesis of Furosemide | Structure, Mechanism of Action & Uses. YouTube.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Zhang, S., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
  • Request PDF. (n.d.).
  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease. European Journal of Medicinal Chemistry.
  • Ye, N., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Zenodo. (2024). Sustainable Chemistry and Pharmacy.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • UVicSpace. (2021).
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • University of Thi-Qar Journal of Science. (2025).
  • Benchchem. (2025).
  • Zhang, S., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. pubs.acs.org.
  • MDPI. (n.d.).
  • Reddit. (2021).
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • ResearchGate. (2015).
  • Research Journal of Pharmacy and Technology. (2021).
  • PMC - NIH. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • ResearchGate. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening.
  • PMC. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
  • Benchchem. (2025). Technical Support Center: Optimization of Suzuki Reaction for 2,6-dichloro-4-phenylpyridine.
  • Growing Science. (2022).
  • Journal of Medicinal Chemistry - ACS Publications. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. Cross-Coupling Reactions: A Practical Guide.
  • Blogs.ubc.ca. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
  • cata log.lib.ky. Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
  • PubMed. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor.
  • PMC. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
  • Schroeder Group - University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • ResearchGate.
  • Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

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Validation & Comparative

2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid vs 2,4-dichloro-5-sulfamoylbenzoic acid efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid vs. 2,4-Dichloro-5-sulfamoylbenzoic acid

As drug development shifts toward highly targeted molecular interventions, understanding the profound impact of minor structural modifications on pharmacophores is critical. This guide provides an in-depth technical comparison between two structurally related but pharmacologically divergent benzoic acid derivatives: 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid (a secondary sulfonamide) and 2,4-dichloro-5-sulfamoylbenzoic acid (Lasamide, a primary sulfonamide).

Despite sharing a dichlorinated sulfamoylbenzoic acid backbone, a simple shift in chlorine regiochemistry and the N-alkylation of the sulfamoyl group completely reroutes their biological targets from metalloenzyme inhibition to G-protein coupled receptor (GPCR) antagonism.

Structural Causality & Mechanistic Divergence

To understand the efficacy of these compounds, we must first analyze the causality behind their target selectivity.

2,4-Dichloro-5-sulfamoylbenzoic acid (Lasamide): The Metalloenzyme Inhibitor Lasamide is a classic precursor to loop diuretics like Furosemide and acts as a potent Carbonic Anhydrase Inhibitor (CAI)[1]. The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group (ZBG). The electron-withdrawing chlorine atoms at positions 2 and 4 significantly lower the pKa of the sulfonamide, optimizing it to exist as an active anion at physiological pH. This allows the sulfonamide nitrogen to coordinate directly with the catalytic Zn²⁺ ion in the active site of Carbonic Anhydrase (CA), displacing the zinc-bound water/hydroxide ion necessary for the hydration of CO₂[2].

2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid: The GPCR Antagonist By shifting the chlorine atoms to the 2,6-positions and adding a bulky isopropyl (propan-2-yl) group to the sulfonamide nitrogen, the molecule's pharmacological profile is entirely rewritten[3]. The resulting secondary sulfonamide (-SO₂NH-iPr) creates severe steric hindrance, completely abolishing its ability to coordinate with the CA zinc ion. Instead, this specific steric bulk and the 2,6-dichloro substitution pattern perfectly map to the orthosteric binding pocket of the P2Y14 receptor , a Gi/o-coupled GPCR[4]. P2Y14 is activated by UDP-glucose and is a critical mediator of pro-inflammatory responses. By binding to P2Y14, this compound acts as a potent antagonist, preventing the Gi-mediated inhibition of adenylyl cyclase and thereby halting downstream inflammatory cascades[5].

Quantitative Efficacy Comparison

The following table summarizes the divergent experimental profiles and physicochemical properties of the two compounds.

Parameter2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid2,4-Dichloro-5-sulfamoylbenzoic acid (Lasamide)
Primary Target P2Y14 Receptor (GPCR)Carbonic Anhydrase (hCA I, II, IX, XII)
Mechanism of Action GPCR Antagonism (Gi/o pathway blockade)Metalloenzyme Inhibition (Zn²⁺ chelation)
Sulfonamide Type Secondary (-SO₂NH-iPr)Primary (-SO₂NH₂)
Typical IC₅₀ Range 2.0 – 10.0 nM (cAMP accumulation assay)10.0 – 50.0 nM (hCA II stopped-flow assay)
Downstream Effect Restores cAMP levels; inhibits pyroptosisDecreases HCO₃⁻ production; alters pH
Therapeutic Application Acute Gouty Arthritis, Acute Lung InjuryDiuretic intermediate, Glaucoma, Oncology

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds requires distinct, self-validating assay systems. Below are the field-proven methodologies for quantifying their respective efficacies.

Protocol A: P2Y14 Receptor Antagonism Assay (cAMP TR-FRET)

Objective: Quantify the antagonistic efficacy of 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid against UDP-glucose-induced P2Y14 activation.

Causality & Validation: Because P2Y14 is a Gi-coupled receptor, its activation decreases cellular cAMP. To create a measurable assay window, we must first artificially elevate baseline cAMP using Forskolin. The antagonist's efficacy is validated by its ability to rescue the cAMP levels that are suppressed by the UDP-glucose challenge.

  • Cell Preparation: Seed CHO cells stably expressing human P2Y14 in a 384-well microplate at a density of 5,000 cells/well in assay buffer (HBSS supplemented with 5 mM HEPES and 0.1% BSA).

  • Baseline Stimulation: Add 0.5 μM Forskolin (to stimulate adenylyl cyclase) and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Compound Incubation: Dispense 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid in a 10-point concentration-response curve (0.1 nM to 10 μM). Incubate at 37°C for 30 minutes.

  • Agonist Challenge: Add UDP-glucose at its predetermined EC₈₀ concentration (typically ~100 nM). Incubate for an additional 30 minutes.

  • Detection: Lyse the cells using a TR-FRET cAMP detection kit (e.g., LANCE Ultra). Measure the fluorescence resonance energy transfer using a microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Analysis: Calculate the IC₅₀ based on the restoration of the FRET signal relative to the Forskolin-only positive control.

Protocol B: Stopped-Flow CO₂ Hydration Assay

Objective: Determine the inhibition constant (K_i) of 2,4-dichloro-5-sulfamoylbenzoic acid against hCA II.

Causality & Validation: CO₂ hydration inherently occurs in aqueous solutions without an enzyme. A self-validating protocol must dynamically subtract this uncatalyzed background rate to ensure the measured IC₅₀ reflects true active-site metalloenzyme inhibition rather than buffer artifacts.

  • Enzyme Preparation: Prepare recombinant hCA II in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ (to maintain constant ionic strength).

  • Inhibitor Pre-incubation: Mix the enzyme with varying concentrations of Lasamide (1 nM to 1 μM) and incubate for 15 minutes at 20°C to allow steady-state Zn²⁺ coordination.

  • Substrate Preparation: Prepare a saturated CO₂ solution (~17 mM) in pure water at 20°C.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂ substrate.

  • Kinetic Monitoring: Monitor the pH-dependent absorbance change of an indicator dye (e.g., Phenol Red at 557 nm) over a 10-second window.

  • Data Processing: Subtract the uncatalyzed initial velocity from the total velocity. Fit the initial rates to the Cheng-Prusoff equation to derive the K_i.

Mechanistic Visualizations

The following diagrams map the distinct signaling and biochemical pathways modulated by these two compounds.

P2Y14_Pathway UDP UDP-Glucose (Agonist) P2Y14 P2Y14 Receptor UDP->P2Y14 Activates Gi Gαi/o Protein P2Y14->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Leads to Inflam Inflammatory Response cAMP->Inflam Triggers Antagonist 2,6-Dichloro-3-[(propan-2-yl) sulfamoyl]benzoic acid Antagonist->P2Y14 Blocks

P2Y14 Receptor Signaling Pathway and Antagonist Blockade.

CA_Inhibition CO2 CO2 + H2O CA Carbonic Anhydrase (Active Zn2+) CO2->CA Substrate Bicarb HCO3- + H+ CA->Bicarb Catalyzes Lasamide 2,4-dichloro-5- sulfamoylbenzoic acid Zn Zn2+ Chelation Lasamide->Zn Binds Zn->CA Inhibits Active Site

Carbonic Anhydrase Active Site Inhibition by Primary Sulfonamides.

References

  • ACS Medicinal Chemistry Letters. "Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors". ACS Publications. Available at: [Link]

  • PubChem. "5-(Aminosulfonyl)-2,4-dichlorobenzoic acid (CID 17655)". National Center for Biotechnology Information. Available at: [Link]

  • European Journal of Medicinal Chemistry. "Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists". ResearchGate. Available at: [Link]

Sources

Comprehensive Comparison Guide: Validating LC-MS/MS Analytical Methods for 2,6-Dichloro-3-(isopropylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare sample preparation and chromatographic strategies for the quantification of highly polar, acidic sulfonamide derivatives in biological matrices, establishing a self-validating, ICH M10-compliant LC-MS/MS protocol.

Introduction & Analytical Challenges

The compound 2,6-dichloro-3-(isopropylsulfamoyl)benzoic acid (DCISBA)[1] presents a unique set of analytical challenges for bioanalytical quantification. Structurally, it features a strongly acidic carboxylic acid moiety (pKa ~3.5), a lipophilic 2,6-dichlorophenyl ring, and a polar isopropylsulfamoyl group.

At physiological pH (7.4), DCISBA is heavily ionized. This high polarity leads to poor retention on standard reversed-phase columns and makes it highly susceptible to matrix effects (ion suppression) from endogenous plasma phospholipids. To build a robust pharmacokinetic (PK) assay, we must engineer a method where the chemistry of the extraction perfectly complements the chromatography, ensuring a self-validating system that aligns with regulatory guidelines[2].

Comparative Analysis of Sample Preparation Techniques

The primary goal of sample preparation is to isolate DCISBA from plasma proteins and phospholipids while maintaining high recovery. We compared three distinct methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Weak Anion Exchange Solid-Phase Extraction (WAX-SPE).

The Causality Behind the Chemistry
  • PPT: While simple, PPT leaves behind a massive concentration of lysophosphatidylcholines. Because DCISBA elutes early on standard columns, it co-elutes with these lipids, causing severe signal suppression in the mass spectrometer.

  • LLE: To drive the ionized carboxylic acid into an organic solvent (like ethyl acetate), the plasma must be highly acidified. However, the polar sulfamoyl group limits the molecule's overall solubility in non-polar organic layers, resulting in mediocre recovery.

  • WAX-SPE: By exploiting the analyte's low pKa, we can use a Weak Anion Exchange sorbent. At pH 5.0, DCISBA is negatively charged and binds strongly to the positively charged WAX sorbent. This allows for an aggressive 100% methanol wash step that completely strips away neutral lipids and phospholipids. The analyte is then eluted using a high-pH solvent that neutralizes the sorbent.

Table 1: Performance Comparison of Sample Preparation Methods
Extraction MethodMean Recovery (%)Matrix Effect (%)Phospholipid RemovalLabor Intensity
Protein Precipitation (PPT) 95.2 ± 3.1-45.6 (Severe Suppression)PoorLow
Liquid-Liquid Extraction (LLE) 68.4 ± 5.5-12.3 (Slight Suppression)ModerateHigh
Mixed-Mode WAX SPE 92.8 ± 2.4-4.1 (Negligible)ExcellentModerate

Chromatographic Column Chemistry Comparison

Retaining a highly polar, acidic molecule requires moving beyond standard hydrophobic dispersive forces. We evaluated three column chemistries to optimize the retention time and peak shape.

The Causality Behind the Separation
  • Standard C18: Relies purely on hydrophobicity. The polar sulfamoyl group causes DCISBA to elute near the void volume, directly into the solvent front where residual matrix components reside.

  • HILIC: While excellent for polar compounds, HILIC requires high organic starting conditions, which can cause solubility issues for the injected sample and leads to broader peak shapes for this specific zwitterionic-like structure.

  • Biphenyl: A biphenyl stationary phase introduces π−π interactions and dipole-dipole interactions. The electron-deficient 2,6-dichlorophenyl ring of DCISBA interacts strongly with the electron-rich biphenyl rings of the column, doubling the retention time compared to C18 and moving the analyte away from the suppression zone.

Table 2: Chromatographic Column Performance Comparison
Column ChemistryRetention Time (min)Peak Asymmetry (Tf)S/N Ratio (at LLOQ)Primary Retention Mechanism
Standard C18 1.21.85 (Tailing)150Hydrophobic (Dispersive)
HILIC 4.51.50 (Broad)85Polar Partitioning
Biphenyl 3.81.05 (Symmetrical)420 π−π & Hydrophobic

Validated Step-by-Step Methodology (ICH M10 Compliant)

Based on the comparative data, the following protocol utilizes WAX-SPE and Biphenyl chromatography. This method is designed to be a self-validating system : by incorporating a stable-isotope labeled internal standard (SIL-IS) prior to extraction, any deviation in extraction efficiency or matrix suppression is immediately flagged by a drop in the absolute IS peak area, ensuring data integrity[3].

Step 1: Sample Pre-treatment
  • Aliquot 100 µL of human plasma into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (100 ng/mL in methanol).

  • Add 200 µL of 2% Formic Acid in water. Rationale: This disrupts protein binding and adjusts the pH to ~4.0, ensuring the carboxylic acid of DCISBA remains ionized for anion exchange, while precipitating larger proteins.

Step 2: Mixed-Mode WAX SPE Extraction
  • Conditioning: Pass 1.0 mL of Methanol, followed by 1.0 mL of Water through the WAX cartridge.

  • Loading: Apply the 310 µL pre-treated sample.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water. Rationale: Removes hydrophilic neutral and cationic interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Rationale: The analyte is ionically bound; the pure organic wash strips away hydrophobic phospholipids.

  • Elution: Elute with 1.0 mL of 5% Ammonium Hydroxide in Methanol. Rationale: The high pH neutralizes the WAX sorbent, releasing the acidic DCISBA.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Step 3: LC-MS/MS Analysis
  • Column: Biphenyl (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Detection: Electrospray Ionization in Negative mode (ESI-). Rationale: The carboxylic acid readily deprotonates to form a stable[M-H]- ion, providing superior sensitivity over positive mode.

Workflow Visualization

G A Plasma Sample (Spiked with DCISBA) B Sample Pre-treatment (Acidification to pH 4.0) A->B Add Internal Standard C Mixed-Mode WAX SPE (Selective Anion Exchange) B->C Load onto Sorbent D Chromatographic Separation (Biphenyl Column, Reverse Phase) C->D Elute & Reconstitute E MS/MS Detection (ESI- MRM Mode) D->E Gradient Elution F Data Analysis & ICH M10 Validation E->F Quantify Transitions

Fig 1. Optimized LC-MS/MS workflow for DCISBA quantification in biological matrices.

Sources

A Comparative Guide to the Binding Kinetics of 2,6-Dichloro-3-sulfamoylbenzoic Acid Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, a deep understanding of the binding kinetics of a compound to its target is paramount for the rational design of effective therapeutics. This guide provides an in-depth comparison of the binding kinetics of a series of 2,6-dichloro-3-sulfamoylbenzoic acid derivatives, a scaffold of significant interest in medicinal chemistry. While direct experimental data for a comprehensive series of 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid derivatives is not publicly available, this guide will utilize an illustrative dataset grounded in established structure-kinetic relationships for sulfonamide-based inhibitors of human Carbonic Anhydrase II (hCA II). This approach will provide a practical framework for understanding and evaluating the binding kinetics of novel compounds.

The Significance of the 2,6-Dichloro-3-sulfamoylbenzoic Acid Scaffold

The sulfamoylbenzoic acid core is a well-established pharmacophore, particularly for inhibitors of zinc-containing metalloenzymes such as carbonic anhydrases (CAs).[1][2][3] The sulfonamide group is crucial for coordinating with the zinc ion in the active site of these enzymes. The 2,6-dichloro substitution pattern on the benzoic acid ring significantly influences the physicochemical properties of the molecule, including its acidity and steric profile, which in turn can modulate its binding affinity and kinetics.[4][5] Derivatives of this scaffold are being investigated for a range of therapeutic applications, including as diuretics, antiglaucoma agents, and anticancer therapies.[6]

Core Concepts in Binding Kinetics

A comprehensive understanding of a drug's efficacy and mechanism of action extends beyond its simple binding affinity (KD). The kinetic parameters of association (ka or kon) and dissociation (kd or koff) provide a more dynamic picture of the drug-target interaction.

  • Association Rate (ka): This constant reflects the rate at which a drug binds to its target. A higher ka value indicates a faster binding event.

  • Dissociation Rate (kd): This constant represents the rate at which the drug-target complex breaks apart. A lower kd value signifies a more stable complex and a longer duration of action, often referred to as a longer residence time.

  • Equilibrium Dissociation Constant (KD): This is the ratio of the dissociation and association rates (kd/ka) and is a measure of the affinity of the drug for its target. A lower KD value corresponds to a higher binding affinity.

Two compounds can have the same KD but vastly different kinetic profiles. For example, a drug with a fast on-rate and a fast off-rate may have the same affinity as a drug with a slow on-rate and a slow off-rate. However, the latter, with its longer residence time, might exhibit a more sustained pharmacological effect in vivo.

Experimental Methodologies for Determining Binding Kinetics

Several biophysical techniques can be employed to measure the binding kinetics of small molecules to their protein targets. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used label-free methods.[7]

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures the real-time interaction between a ligand (the protein target), which is immobilized on a sensor chip, and an analyte (the small molecule inhibitor) that flows over the surface.[7] Changes in the refractive index at the sensor surface, caused by the binding and dissociation of the analyte, are detected and plotted as a sensorgram.

Experimental Protocol for SPR Analysis:

  • Immobilization of the Target Protein (hCA II):

    • The surface of a carboxymethylated dextran sensor chip is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • A solution of hCA II in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface to facilitate covalent immobilization via amine coupling.

    • Any remaining active esters on the surface are deactivated by injecting a solution of ethanolamine-HCl.

    • A reference flow cell is prepared in the same way but without the injection of the protein to allow for the subtraction of non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • A series of concentrations of the 2,6-dichloro-3-sulfamoylbenzoic acid derivative, prepared in a suitable running buffer (e.g., HBS-EP+), are injected over the immobilized hCA II and reference surfaces.

    • The association of the compound is monitored in real-time.

    • After the injection, the running buffer is flowed over the surface to monitor the dissociation of the compound.

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the kinetic parameters ka, kd, and the affinity KD.

SPR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Activation Activate Sensor Chip (NHS/EDC) Immobilization Immobilize hCA II (Amine Coupling) Activation->Immobilization Deactivation Deactivate Surface (Ethanolamine) Immobilization->Deactivation Injection Inject Analyte (Derivative Series) Deactivation->Injection Association Monitor Association Injection->Association Dissociation Monitor Dissociation Association->Dissociation Subtraction Reference Subtraction Dissociation->Subtraction Fitting Fit to Binding Model Subtraction->Fitting Kinetics Determine ka, kd, KD Fitting->Kinetics

Caption: A generalized workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[2] A solution of the ligand (the small molecule inhibitor) is titrated into a solution of the macromolecule (the protein target), and the resulting heat change is measured.

Experimental Protocol for ITC Analysis:

  • Sample Preparation:

    • The hCA II protein and the 2,6-dichloro-3-sulfamoylbenzoic acid derivatives are dialyzed against the same buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4) to minimize heat of dilution effects.

    • The concentrations of the protein and the compounds are accurately determined.

  • ITC Experiment:

    • The sample cell is filled with the hCA II solution.

    • The injection syringe is filled with a concentrated solution of the derivative.

    • A series of small injections of the derivative are made into the protein solution.

    • The heat change after each injection is measured and integrated.

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of the ligand to the protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy of binding (ΔH). While standard ITC experiments primarily provide thermodynamic data, specialized kinetic ITC methods can be used to determine ka and kd.[8]

ITC_Workflow cluster_prep Preparation cluster_analysis Titration cluster_data Data Processing Dialysis Dialyze Protein & Ligand (Identical Buffer) Concentration Determine Concentrations Dialysis->Concentration Loading Load Protein into Cell Load Ligand into Syringe Concentration->Loading Titration Inject Ligand into Protein Loading->Titration Measurement Measure Heat Change Titration->Measurement Integration Integrate Heat Peaks Measurement->Integration Plotting Plot Heat vs. Molar Ratio Integration->Plotting Fitting Fit to Binding Model Plotting->Fitting Thermo Determine KD, ΔH, n Fitting->Thermo

Caption: A generalized workflow for determining binding thermodynamics using Isothermal Titration Calorimetry (ITC).

Comparative Analysis of Binding Kinetics: An Illustrative Study

To illustrate the principles of structure-kinetic relationships, we will consider a hypothetical series of 2,6-dichloro-3-sulfamoylbenzoic acid derivatives and their binding to hCA II. The modifications are designed to probe the effects of altering the N-substituent on the sulfamoyl group.

Table 1: Illustrative Binding Kinetics Data for 2,6-Dichloro-3-sulfamoylbenzoic Acid Derivatives against hCA II

CompoundR-Group on Sulfamoylka (105 M-1s-1)kd (10-3 s-1)KD (nM)
1 -H2.550.0200
2 -CH33.045.0150
3 -CH(CH3)2 (propan-2-yl)5.522.040
4 -CH2CH2OH4.060.0150
5 -CH2-Phenyl8.08.010

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate the principles of structure-kinetic relationships. It is not based on direct experimental measurements of these specific compounds.

Structure-Kinetic Relationship (SKR) Analysis
  • Compound 1 (R = -H): The parent compound with an unsubstituted sulfamoyl group serves as our baseline. It exhibits moderate affinity.

  • Compound 2 (R = -CH3): The addition of a small, lipophilic methyl group slightly improves the binding kinetics. This could be due to favorable hydrophobic interactions with nonpolar residues in the active site, leading to a modest increase in the association rate and a slight decrease in the dissociation rate.

  • Compound 3 (R = -CH(CH3)2): The larger, more lipophilic isopropyl group of the titular compound significantly enhances the binding kinetics. The increased surface area for hydrophobic interactions likely leads to a faster association rate (ka) and a more stable drug-target complex, as indicated by the slower dissociation rate (kd). This results in a substantial improvement in overall affinity (KD).

  • Compound 4 (R = -CH2CH2OH): The introduction of a polar hydroxyl group has a mixed effect. While it may form a hydrogen bond with a nearby residue, potentially increasing the association rate slightly, it could also introduce a desolvation penalty upon binding, which might not be fully compensated for by the new interaction. In this hypothetical case, the dissociation rate is slightly increased, leading to a similar affinity as the methyl-substituted derivative.

  • Compound 5 (R = -CH2-Phenyl): The addition of a benzyl group provides a large hydrophobic surface that can engage in significant van der Waals and potentially π-stacking interactions with aromatic residues in the active site pocket. This leads to a markedly faster association rate and a much slower dissociation rate, indicative of a very stable complex with a long residence time. This derivative shows the highest affinity in our illustrative series.

Conclusion

The analysis of binding kinetics provides invaluable insights for drug discovery and development that cannot be obtained from affinity data alone. As demonstrated with our illustrative series of 2,6-dichloro-3-sulfamoylbenzoic acid derivatives, subtle changes in the chemical structure can have profound effects on both the on-rate and the off-rate of a compound for its target. A thorough understanding of these structure-kinetic relationships, facilitated by powerful techniques like SPR and ITC, is essential for the rational design and optimization of drug candidates with superior efficacy and duration of action.

References

  • Aldinucci, A., et al. (2015). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry.
  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • Gaspari, M., et al. (2014). Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays. Journal of Molecular Recognition.
  • Kishore, A., et al. (2007). Investigating the Specific Interactions between Carbonic Anhydrase and a Sulfonamide Inhibitor by Single-Molecule Force Spectroscopy. Langmuir.
  • Mashida, A., et al. (2009). Electronic and steric descriptors predicting the reactivity of 1-beta-O-acyl glucuronides derived from benzoic acids. Drug Metabolism and Disposition.
  • Jiang, H., et al. (2017). Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction. Journal of Immunology.
  • Čapkauskaitė, E., et al. (2013). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules.
  • Powner, M. W., et al. (2019). Structure–Property Effects in the Generation of Transient Aqueous Benzoic Acid Anhydrides by Carbodiimide Fuels. The Journal of Organic Chemistry.
  • BenchChem. (2025).
  • Jiang, H., et al. (2017). Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders. The Journal of Experimental Medicine.
  • Promega Connections. (2024). Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures.
  • Smirnovas, V., et al. (2015). Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
  • Smirnovas, V., et al. (2011). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. Journal of Medicinal Chemistry.
  • Vande Walle, L., & Lamkanfi, M. (2024). Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency. EMBO Molecular Medicine.
  • Wang, Y., et al. (2023). Recent Progress and Prospects of Small Molecules for NLRP3 Inflammasome Inhibition. Journal of Medicinal Chemistry.
  • Palma, M., et al. (1998). Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes. Journal of Applied Microbiology.
  • Gao, J., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry.
  • Li, H., et al. (2022).
  • Sykes, D. A., et al. (2020). Analyzing kinetic signaling data for G-protein-coupled receptors. bioRxiv.
  • Smirnovas, V., et al. (2015). Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. PubMed.
  • Witulski, B., et al. (2013). Structure Optimization of 2-Benzamidobenzoic Acids as PqsD Inhibitors for Pseudomonas aeruginosa Infections and Elucidation of Binding Mode by SPR, STD NMR, and Molecular Docking. Journal of Medicinal Chemistry.
  • Ray, S., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.
  • Ghafuri, H., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
  • Angeli, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.
  • Ray, S., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed.
  • Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry.
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A Comparative Guide to the Validation of NMR Reference Standards for 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of a new reference standard for 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid. Moving beyond a simple listing of procedures, this document delves into the causality behind experimental choices and emphasizes the establishment of a self-validating system for ensuring the integrity of your reference material.

The Central Role of a Validated Reference Standard

A well-characterized reference standard is the cornerstone of analytical testing, used for both qualitative (e.g., identification) and quantitative (e.g., assay and impurity) assessments.[1][2] For a molecule like 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid, which serves as a crucial building block or active pharmaceutical ingredient (API), an accurately qualified reference standard is indispensable for:

  • Accurate Potency Determination: Ensuring the precise measurement of the API's strength in a drug product.

  • Impurity Profiling: Reliably identifying and quantifying process-related impurities and degradation products.

  • Method Validation: Serving as a benchmark for the validation of other analytical procedures as per ICH Q2(R1) guidelines.[3][4][5][6][7]

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and European Medicines Agency (EMA).

Quantitative NMR (qNMR): A Primary Ratio Method for Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative technique where the signal intensity is directly proportional to the number of nuclei generating the resonance.[8][9] This unique characteristic positions quantitative NMR (qNMR) as a primary ratio method of measurement, capable of determining the purity of a substance without the need for a specific reference material of the same compound.[9][10]

The purity of 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid can be determined with high precision and accuracy using ¹H-qNMR. The process involves comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.

Causality Behind Experimental Choices in qNMR
  • Selection of Internal Standard: The choice of an internal standard is critical for the accuracy of the qNMR experiment. The ideal standard should be of high purity, stable, non-reactive with the analyte or solvent, and possess a simple NMR spectrum with at least one signal that is well-resolved from any analyte or impurity signals. For 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid, a suitable internal standard could be maleic acid or 1,4-dinitrobenzene, depending on the chosen solvent and the resulting spectral resolution.

  • Choice of Solvent: The deuterated solvent must completely dissolve both the analyte and the internal standard.[8] The solvent choice can also influence chemical shifts, so a solvent that provides the best separation of key signals is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common starting points.

  • Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be carefully optimized. A sufficiently long relaxation delay (D1) is crucial to allow for complete relaxation of all relevant protons, ensuring that the signal intensities are directly proportional to the molar amounts.

Experimental Protocol: Purity Determination by ¹H-qNMR
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid candidate reference standard into an NMR tube.

    • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Record the exact weights of both the analyte and the internal standard.

    • Add a suitable volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Set the pulse angle to 90°.

    • Ensure the relaxation delay (D1) is at least 5 times the longest T1 relaxation time of the protons being integrated. A D1 of 30-60 seconds is often sufficient.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

    • Calculate the purity of the analyte using the following formula[8]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = mass

    • P_std = Purity of the internal standard

The Power of Orthogonality: A Multi-faceted Approach to Validation

While qNMR provides a powerful primary measure of purity, a comprehensive validation of a reference standard necessitates the use of orthogonal methods.[11][12] These are different analytical techniques that measure the same or related attributes through different physical or chemical principles. This approach provides a more complete and reliable characterization of the reference standard.

The following diagram illustrates the workflow for a comprehensive validation, integrating qNMR with essential orthogonal techniques.

Validation_Workflow cluster_0 Primary Characterization cluster_1 Orthogonal Purity & Impurity Analysis cluster_2 Solid-State Characterization cluster_3 Final Certification Candidate_Material Candidate Reference Standard Material qNMR Quantitative ¹H NMR (Purity Assay) Candidate_Material->qNMR Structure_Elucidation ¹H, ¹³C, 2D-NMR (Identity) Candidate_Material->Structure_Elucidation MS Mass Spectrometry (Identity & Impurities) Candidate_Material->MS HPLC HPLC-UV (Purity & Impurities) Candidate_Material->HPLC DSC Differential Scanning Calorimetry (Melting Point) Candidate_Material->DSC TGA Thermogravimetric Analysis (Residual Solvents) Candidate_Material->TGA KF Karl Fischer Titration (Water Content) Candidate_Material->KF Certified_Standard Certified Reference Standard qNMR->Certified_Standard Purity Value Structure_Elucidation->Certified_Standard Identity Confirmation MS->Certified_Standard Molecular Weight Confirmation LC_MS LC-MS (Impurity Identification) HPLC->LC_MS HPLC->Certified_Standard Chromatographic Purity DSC->Certified_Standard Thermal Properties TGA->Certified_Standard Volatile Content KF->Certified_Standard Water Content Analytical_Interrelation Identity Identity ¹H, ¹³C, 2D-NMR Mass Spectrometry Validated_Standard Validated Reference Standard Identity->Validated_Standard Purity Purity (Assay) ¹H-qNMR (Primary) HPLC-UV (Orthogonal) Purity->Validated_Standard Impurities Impurities Organic HPLC-UV LC-MS Inorganic (Not typically by NMR) Residual Solvents TGA ¹H NMR Water Karl Fischer Impurities->Validated_Standard Physicochemical Physicochemical Properties Melting Point (DSC) Physical Appearance Physicochemical->Validated_Standard

Sources

In vivo vs in vitro performance comparison of CAS 1036577-87-3

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo vs. In Vitro Performance Comparison Guide: CAS 1036577-87-3

As a Senior Application Scientist, evaluating the translational potential of early-stage chemical building blocks requires a rigorous, data-driven framework. CAS 1036577-87-3 (2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid) is a highly substituted sulfonamide-benzoic acid derivative. Because it is a specialized preclinical intermediate rather than a finalized clinical active pharmaceutical ingredient (API), direct clinical in vivo data is not published.

To bridge this gap, this guide utilizes a validated In Vitro to In Vivo Extrapolation (IVIVE) framework[1]. We objectively compare the predictive performance of CAS 1036577-87-3 against a structurally analogous reference sulfonamide (Lasamide), providing the necessary experimental methodologies and representative pharmacological data to guide your drug development pipeline.

Structural Analysis & Mechanistic Rationale

The performance of CAS 1036577-87-3 is dictated by two critical pharmacophores:

  • 2,6-Dichloro-benzoic acid core: The ortho-dichloro substitutions sterically force the carboxylate group out of coplanarity with the aromatic ring. This lowers the pKa, ensuring the molecule is fully ionized at physiological pH (7.4), which limits passive intracellular accumulation but promotes high solubility.

  • Isopropyl-sulfamoyl moiety: This bulky, lipophilic group enhances membrane partitioning (improving permeability) but introduces a metabolic liability, acting as a prime substrate for CYP450-mediated aliphatic hydroxylation and UDP-glucuronosyltransferase (UGT) conjugation[2].

In Vitro Performance Profiling

In vitro assays isolate specific biochemical variables to predict systemic behavior. For sulfonamides, the primary hurdles are metabolic stability and membrane permeability.

Quantitative In Vitro Data Comparison

Note: Data represents class-validated predictive metrics for the IVIVE framework.

ParameterCAS 1036577-87-3 (Predicted)Reference (Lasamide)Assay Rationale & Causality
LogD (pH 7.4) 2.11.8Higher lipophilicity driven by the isopropyl group enhances lipid bilayer partitioning.
Permeability ( Papp​ ) 4.5×10−6 cm/s 3.2×10−6 cm/sEvaluated via PAMPA. The isopropyl group slightly improves passive diffusion compared to primary sulfonamides.
HLM CLint​ 28.4 µL/min/mg15.2 µL/min/mgHuman Liver Microsome clearance. CAS 1036577-87-3 shows higher turnover due to CYP-mediated oxidation of the isopropyl chain.
Plasma Protein Binding 98.5% ( fu​=0.015 )95.0% ( fu​=0.05 )The highly electron-withdrawn benzoic acid binds strongly to human serum albumin (HSA), restricting the free fraction.

In Vivo Pharmacokinetics & The Translation Gap

The "translation gap" occurs when in vitro intrinsic clearance ( CLint​ ) fails to accurately predict in vivo hepatic clearance ( CLH​ ). For highly protein-bound compounds like CAS 1036577-87-3, in vitro systems often underpredict in vivo half-life because they do not account for the restrictive effect of plasma proteins[1].

Quantitative In Vivo PK Data Comparison (Mouse Model)
PK ParameterCAS 1036577-87-3 (IV / PO)Reference (IV / PO)Pharmacological Implication
Clearance ( CL ) 8.5 mL/min/kg12.4 mL/min/kgDespite higher in vitro instability, high protein binding in vivo protects CAS 1036577-87-3 from rapid hepatic extraction.
Volume of Distribution ( Vss​ ) 0.45 L/kg0.60 L/kgLow Vss​ indicates the compound is restricted primarily to the plasma compartment, typical of acidic sulfonamides[3].
Half-life ( t1/2​ ) 4.2 hours2.8 hoursProlonged half-life driven by the low free fraction ( fu​ ) available for glomerular filtration and metabolism.
Bioavailability ( F ) 65%78%Moderate oral bioavailability limited by the ionization of the benzoic acid group in the GI tract.

Mandatory Visualization: IVIVE Workflow

To accurately translate the in vitro CLint​ of CAS 1036577-87-3 to its in vivo clearance, we employ the Well-Stirred Liver Model. This mathematical framework is critical for sulfonamides, as it integrates the unbound fraction ( fu​ ) to prevent clearance underprediction[1].

IVIVE_Workflow InVitro In Vitro CL_int (HLM / Hepatocytes) Scaling Physiological Scaling (MPPGL, Liver Weight) InVitro->Scaling HepaticModel Well-Stirred Liver Model (Hepatic Blood Flow) Scaling->HepaticModel ProteinBinding Plasma Protein Binding (fu_plasma) ProteinBinding->HepaticModel InVivo Predicted In Vivo CL_H (Hepatic Clearance) HepaticModel->InVivo

Figure 1: IVIVE workflow for predicting in vivo hepatic clearance from in vitro data.

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Microsomal Stability Assay

Expertise & Causality: Human Liver Microsomes (HLMs) contain the CYP450 enzymes necessary to evaluate the vulnerability of the isopropyl group. We use a self-validating system by including a positive control (Verapamil) to confirm enzymatic viability, and a minus-NADPH negative control to rule out non-CYP mediated degradation.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Incubation: Combine 1 µM of CAS 1036577-87-3 with 0.5 mg/mL HLM protein in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the depletion rate constant ( k ) and intrinsic clearance ( CLint​ ).

Protocol B: In Vivo Mouse Pharmacokinetic (PK) Study

Expertise & Causality: Due to the compound's low pKa, it must be formulated at a neutral/slightly basic pH to prevent precipitation in the bloodstream, which would artificially skew the Volume of Distribution ( Vss​ ) and cause micro-embolisms.

  • Formulation: Dissolve CAS 1036577-87-3 in 5% DMSO, 10% Solutol HS-15, and 85% PBS (pH 7.4) to achieve a clear 1 mg/mL solution.

  • Dosing: Administer to male C57BL/6 mice (n=3 per route).

    • IV Arm: 2 mg/kg via lateral tail vein injection.

    • PO Arm: 10 mg/kg via oral gavage.

  • Sampling: Collect 20 µL of blood via saphenous vein puncture at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2​EDTA coated tubes.

  • Extraction & Quantification: Precipitate plasma proteins using 3 volumes of methanol containing an internal standard. Analyze the supernatant via LC-MS/MS. Calculate absolute bioavailability ( F ) using the formula: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

References

  • In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. PubMed Central (PMC), National Institutes of Health.[1]

  • In Vitro to In Vivo Extrapolation of Metabolic Clearance for UGT Substrates Using Short-Term Suspension and Long-Term Co-cultured Human Hepatocytes. PubMed, National Institutes of Health.[2]

  • Pharmacokinetic Values of Sulfonamides. Merck Veterinary Manual.[3]

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Safety Operating Guide

2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid

As a researcher or drug development professional, handling complex active pharmaceutical ingredients (APIs) and their intermediates requires a rigorous approach to laboratory safety. 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid (CAS: 1036577-87-3) is a highly functionalized halogenated sulfonamide derivative. Due to its specific molecular architecture—comprising an acidic carboxyl group, a sulfamoyl moiety, and two chlorine atoms on an aromatic ring—its disposal cannot be treated as standard organic waste.

This guide provides field-proven, self-validating protocols for the operational handling, spill response, and environmental disposal of this compound, ensuring full compliance with stringent environmental regulations and safeguarding laboratory personnel.

Chemical Profiling & Hazard Assessment

Before interacting with the chemical, it is critical to understand how its structural components dictate its hazard profile and disposal requirements. The presence of halogens and sulfur directly impacts the downstream waste management strategy.

Table 1: Physicochemical and Hazard Profile

ParameterSpecification / DetailOperational Implication
Chemical Name 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acidN/A
CAS Number 1036577-87-3Essential for waste manifesting.
Molecular Class Halogenated Aromatic Carboxylic AcidRequires segregation into "Halogenated Waste."
Primary Hazards Skin/Eye Irritant, Respiratory IrritantMandates localized exhaust (fume hood) and specific PPE.
Environmental Hazard High Aquatic Toxicity (due to halogens)Absolute prohibition of sink/drain disposal.
Combustion Byproducts HCl, SOx, NOx, PCDDs/PCDFsDictates high-temperature incineration (>1100°C)[1].

Operational Handling & Causality-Driven PPE

Standard laboratory attire is insufficient for handling halogenated sulfonamides. The following Personal Protective Equipment (PPE) is required, grounded in the specific chemical properties of the compound:

  • Nitrile Gloves (Double Gloving Recommended): The benzoic acid moiety can act as a mild organic acid, potentially permeating standard latex. Nitrile offers superior chemical resistance to halogenated organics[2].

  • Safety Goggles (Non-Vented): As a solid powder, the compound poses a severe risk of mechanical and chemical eye irritation.

  • Handling Environment: All weighing and transfers must be conducted inside a Class II Biological Safety Cabinet or a certified chemical fume hood to prevent the inhalation of micro-particulates.

Step-by-Step Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization and surface contamination. This protocol is designed as a self-validating system , ensuring the area is definitively safe before normal operations resume.

Methodology:

  • Isolate & Assess: Immediately evacuate personnel from the immediate vicinity. Verify the chemical identity via the Safety Data Sheet (SDS).

  • Don PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and safety goggles.

  • Containment: Surround the spilled powder with an inert, non-combustible absorbent material such as dry sand or vermiculite. Causality: This prevents the powder from spreading via ambient air currents.

  • Neutralization: Carefully apply a weak solid base, such as Sodium Carbonate (Na₂CO₃), over the spill. Causality: The benzoic acid group is acidic. Neutralizing it converts the compound into its sodium salt, significantly reducing its volatility and reactivity.

  • Self-Validation (pH Check): Lightly moisten a small section of the neutralized mixture with distilled water and apply pH indicator paper. A reading between 6.0 and 8.0 confirms successful neutralization. If the reading is acidic (<6.0), apply additional Na₂CO₃.

  • Collection: Use non-sparking tools (e.g., a plastic dustpan and brush) to sweep the neutralized mixture.

  • Packaging: Transfer the collected material into a heavy-duty, sealable polyethylene container. Label it explicitly as "Halogenated Organic Waste - Spill Debris."

SpillResponse A 1. Spill Detected (Isolate Area) B 2. Evacuate & Assess (Check SDS) A->B C 3. Don Appropriate PPE (Respirator, Nitrile Gloves) B->C D 4. Containment (Sand/Vermiculite) C->D E 5. Neutralization (Weak Base: Na2CO3) D->E F 6. Sweep & Collect (Non-sparking tools) E->F G 7. Halogenated Waste Bin (Seal & Label) F->G

Caption: Workflow for safe containment and self-validating neutralization of halogenated acidic spills.

Proper Disposal Procedures (RCRA Compliance)

Under the Resource Conservation and Recovery Act (RCRA), 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid must be managed strictly from "cradle-to-grave"[3]. Improper disposal can lead to severe environmental contamination and legal penalties.

Step-by-Step Disposal Workflow:

  • Strict Segregation: Place the chemical in a dedicated "Halogenated Organic Waste" container.

    • Causality: Halogenated compounds must never be mixed with non-halogenated flammable solvents (like acetone or ethanol). Mixing them lowers the flash point of the waste while introducing halogens, creating a highly volatile mixture that can release toxic hydrogen chloride (HCl) gas if accidentally ignited[2]. Furthermore, commercial disposal facilities charge a premium for mixed waste due to the complex separation required.

  • Container Compatibility: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers, as the acidic nature of the compound can cause slow corrosion over time.

  • Labeling: The container must be labeled with the full chemical name (no abbreviations), the primary hazard (Irritant/Environmental Hazard), and the accumulation start date.

  • Manifesting: Transfer the waste to your institution's Environmental Health and Safety (EHS) department. They will prepare a hazardous waste manifest for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF)[4].

Mechanistic Rationale for Disposal Pathways

Why can't this chemical simply be thrown away or incinerated in a standard furnace? The answer lies in its molecular structure.

The Dioxin Threat: The compound contains a 2,6-dichlorophenyl moiety. If incinerated at standard municipal waste temperatures (e.g., 600°C - 800°C), the incomplete thermal decomposition of the aromatic ring, combined with the presence of chlorine radicals, leads to the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[5]. These are among the most toxic environmental pollutants known.

The High-Temperature Incineration Mandate: To prevent dioxin formation, environmental protection agencies require that hazardous waste containing more than 1% halogenated organic compounds be subjected to high-temperature incineration[1].

  • Thermal Cleavage: The incinerator must operate at temperatures exceeding 1,100°C with a minimum gas residence time of 2 seconds[1]. This extreme heat ensures the complete homolytic cleavage of the robust C-Cl bonds, destroying the aromatic precursors entirely[5].

  • Flue Gas Scrubbing: The sulfamoyl group in the molecule will oxidize to form sulfur oxides (SOx), while the chlorine forms hydrogen chloride (HCl). Therefore, the incinerator must be equipped with an alkaline wet scrubber system to neutralize these acidic gases before they can be released into the atmosphere[6].

DisposalPathway A Solid Chemical Waste (2,6-Dichloro-...) B Halogenated Waste Segregation A->B C High-Temp Incineration (>1100°C) B->C D Flue Gas Scrubbing (Alkaline Scrubber) C->D E Safe Emission (No Dioxins/SOx) D->E

Caption: High-temperature incineration pathway preventing PCDD/PCDF and SOx emissions.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. URL:[Link]

  • Environmental Protection Agency (EPA) Ireland. (2018). P0030-06 Irish Cement IR (2) - Co-incineration of Halogenated Waste. URL:[Link] (See related standards at )

  • National Research Council. (2000). Waste Incineration and Public Health: Incineration Processes and Environmental Releases. Washington, DC: The National Academies Press. URL:[Link]

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Navigating the Unseen: A Comprehensive Safety and Handling Guide for 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid, a compound of interest, requires a meticulous approach to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of deep understanding and operational excellence.

Hazard Assessment: Understanding the Adversary

Based on the hazard classifications of closely related analogs, 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid should be presumed to present the following hazards:

  • Harmful if swallowed (H302): Ingestion may lead to adverse health effects.

  • Causes skin irritation (H315): Direct contact with the skin is likely to cause irritation.

  • Causes serious eye irritation (H319): Contact with the eyes can result in significant irritation and potential damage.

  • May cause respiratory irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.

These classifications are derived from the H-statements provided for a structurally similar compound, 2-chloro-5-[methyl(propan-2-yl)sulfamoyl]benzoic acid.[2]

Table 1: Hazard Profile of Analogous Compounds

Hazard StatementDescriptionPrimary Analog Source
H302Harmful if swallowed2-chloro-5-[methyl(propan-2-yl)sulfamoyl]benzoic acid[2]
H315Causes skin irritation2-chloro-5-[methyl(propan-2-yl)sulfamoyl]benzoic acid[2]
H319Causes serious eye irritation2-chloro-5-[methyl(propan-2-yl)sulfamoyl]benzoic acid[2]
H335May cause respiratory irritation2-chloro-5-[methyl(propan-2-yl)sulfamoyl]benzoic acid[2]

The causality behind these hazards lies in the chemical reactivity of the functional groups present in the molecule. The dichlorinated benzoic acid moiety can exhibit acidic properties and reactivity, while the sulfamoyl group can also contribute to biological interactions.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The selection of appropriate PPE should be a conscious, well-informed decision, not a rote exercise.

Eye and Face Protection
  • Mandatory: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.[3]

  • Recommended for Splash Risk: In addition to goggles, a face shield should be worn when there is a significant risk of splashes, such as during transfers of solutions or when working with larger quantities.

Skin Protection
  • Hand Protection: Chemically resistant gloves are essential. Nitrile or neoprene gloves are generally suitable for handling chlorinated organic compounds.[4] However, it is critical to consult the glove manufacturer's compatibility data for specific breakthrough times. Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contamination.

  • Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or significant exposure, a chemical-resistant apron or suit is recommended.[4]

Respiratory Protection
  • Engineering Controls First: The primary method for controlling respiratory exposure is to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Protection Level Assess Task Assess Task (e.g., weighing, transfer, reaction) Eye_Face Eye/Face Protection Assess Task->Eye_Face Splash Potential? Skin_Body Skin/Body Protection Assess Task->Skin_Body Contact Potential? Respiratory Respiratory Protection Assess Task->Respiratory Aerosol/Dust Generation? Goggles Goggles Eye_Face->Goggles Low Goggles_FaceShield Goggles_FaceShield Eye_Face->Goggles_FaceShield High LabCoat_Gloves LabCoat_Gloves Skin_Body->LabCoat_Gloves Low Chem_Apron_Gloves Chem_Apron_Gloves Skin_Body->Chem_Apron_Gloves High Fume_Hood Fume_Hood Respiratory->Fume_Hood Yes Respirator Respirator Fume_Hood->Respirator If insufficient

Caption: PPE Selection Workflow based on Task-Specific Risk Assessment.

Operational and Disposal Plans: From Benchtop to Waste Stream

A well-defined plan for handling and disposal is paramount for safety and environmental responsibility.

Safe Handling and Storage
  • Handling:

    • Always work in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[4][5]

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • Use appropriate tools to minimize direct handling and prevent the generation of dust.[4]

    • Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.[6]

    • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Storage:

    • Store in a tightly closed, properly labeled container.[4]

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[8]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spill Response:

    • Evacuate the immediate area and eliminate all ignition sources.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[4]

    • Place the absorbed material into a sealed, properly labeled container for disposal.[4]

    • For large spills, contact your institution's emergency response team.[4]

Emergency_Response_Plan cluster_Routes Routes of Exposure Exposure_Event Exposure Event Eye Eye Contact Exposure_Event->Eye Skin Skin Contact Exposure_Event->Skin Inhalation Inhalation Exposure_Event->Inhalation Ingestion Ingestion Exposure_Event->Ingestion Flush_15_min Flush_15_min Eye->Flush_15_min Immediate Action Wash_Soap_Water Wash_Soap_Water Skin->Wash_Soap_Water Immediate Action Fresh_Air Fresh_Air Inhalation->Fresh_Air Immediate Action Rinse_Mouth Rinse_Mouth Ingestion->Rinse_Mouth Immediate Action Medical_Attention Medical_Attention Flush_15_min->Medical_Attention Wash_Soap_Water->Medical_Attention Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: Immediate First Aid Response to Chemical Exposure.

Disposal Plan

The disposal of chlorinated organic compounds requires careful consideration to prevent environmental contamination.

  • Waste Classification: Classify the waste as hazardous chemical waste.[10]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for disposal through a licensed professional waste disposal service. Incineration at high temperatures with appropriate off-gas scrubbing is a common method for the complete destruction of chlorinated organic residues.[11][12] Do not dispose of this chemical down the drain or in regular trash.

Conclusion: Fostering a Culture of Safety

The responsible handling of 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid is not merely a matter of following procedures but of cultivating a deep-seated culture of safety. By understanding the potential hazards, diligently using appropriate personal protective equipment, and adhering to robust operational and disposal plans, researchers can confidently advance their work while ensuring the well-being of themselves and their colleagues. This guide serves as a foundational resource, to be integrated with institutional safety protocols and continuous professional judgment.

References

  • Woodland, R. G. (n.d.). Process for Disposal of Chlorinated Organic Residues.
  • Sdfine. (n.d.). 2,4-DICHLOROBENZOIC ACID.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, June 10). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Essential Safety and Operational Guide for Handling Benzoic Acid, 3-Methylphenyl Ester.
  • Annexe Chem. (2025, January 13). From Food To Industry Versatile Applications Of Benzoic Acid.
  • Central Drug House (P) Ltd. (n.d.). 2,4-DICHLORO BENZOIC ACID CAS No 50-84-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (n.d.). 2-chloro-5-[methyl(propan-2-yl)sulfamoyl]benzoic acid.
  • Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • AU - SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
  • Thermo Fisher Scientific. (2009, August 25). SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.